molecular formula C13H13NO4S B2633831 ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate CAS No. 1153280-94-4

ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

カタログ番号: B2633831
CAS番号: 1153280-94-4
分子量: 279.31
InChIキー: AMRLEVJGRMZEAI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate (CAS 1153280-94-4) is a synthetic heteroaromatic compound with a molecular formula of C13H13NO4S and a molecular weight of 279.31 g/mol . This molecule features a thiophene core substituted with a methyl group and an ester, linked via an amide bond to a furan-3-carboxyl group. The integration of furan and thiophene rings makes it a compound of interest in medicinal chemistry research, particularly in the development of novel pharmacologically active structures. Heteroaromatic systems like furans and thiophenes are frequently explored as bioisosteres in drug discovery and have been investigated as substrates for enzymes such as GABA aminotransferase (GABA-AT) . Research into similar compounds focuses on their potential as scaffolds for creating central nervous system (CNS) active agents, given the critical role of GABA-AT in regulating neuronal excitability . This product is intended for research purposes and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

ethyl 5-(furan-3-carbonylamino)-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-3-18-13(16)11-8(2)6-10(19-11)14-12(15)9-4-5-17-7-9/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRLEVJGRMZEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=COC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical and physical properties of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the novel compound, ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate. As this molecule is not extensively described in current literature, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. We present a plausible synthetic route, predicted physicochemical properties, and expected spectroscopic data based on established chemical principles and analysis of its constituent molecular fragments. Furthermore, potential applications and areas for future research are discussed, drawing parallels with structurally related compounds of known biological significance.

Introduction

The intersection of thiophene and furan heterocycles in a single molecular entity presents a compelling scaffold for medicinal chemistry and materials science. Thiophene derivatives are a cornerstone in the development of a wide array of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Similarly, furan-containing compounds exhibit a broad spectrum of biological activities and are valuable intermediates in organic synthesis.[3][4] The title compound, ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate, integrates these two important pharmacophores, suggesting a high potential for novel biological activity and material properties. This guide aims to provide a detailed theoretical framework for the synthesis, characterization, and potential utility of this compound, thereby stimulating further empirical investigation.

Predicted Physicochemical Properties

The physicochemical properties of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate have been predicted based on its molecular structure. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyPredicted ValueNotes
Molecular Formula C₁₄H₁₃NO₄S
Molecular Weight 291.32 g/mol
Appearance Likely a solid at room temperatureBased on similar amide-containing heterocyclic compounds.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and dimethylformamide. Limited solubility in water.The ester and amide functionalities, along with the heterocyclic rings, contribute to its polarity, while the overall carbon framework suggests some lipophilicity.
Melting Point Estimated to be in the range of 150-200 °CThis is an educated estimation based on related substituted thiophene and furan amide structures. Actual value would require experimental determination.
logP (Octanol-Water Partition Coefficient) Estimated to be between 2.5 and 3.5Suggests a moderate degree of lipophilicity, which is often favorable for drug-like molecules.

Proposed Synthesis

A plausible and efficient synthetic route for ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate is proposed, commencing with the well-established Gewald reaction to construct the core thiophene ring, followed by a standard amide coupling reaction.

Synthesis of the Thiophene Precursor

The key intermediate, ethyl 5-amino-3-methylthiophene-2-carboxylate, can be synthesized via the Gewald reaction.[5][6][7][8][9] This multi-component reaction offers a straightforward approach to substituted 2-aminothiophenes.

Reaction Scheme:

Gewald Reaction Ethyl_acetoacetate Ethyl acetoacetate Product Ethyl 5-amino-3-methylthiophene-2-carboxylate Ethyl_acetoacetate->Product Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Product Sulfur Elemental Sulfur (S₈) Sulfur->Product Base Base (e.g., Morpholine or Diethylamine) Base->Product Catalyst Amide Coupling Thiophene_Precursor Ethyl 5-amino-3-methylthiophene-2-carboxylate Final_Product Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate Thiophene_Precursor->Final_Product Furan_Acid Furan-3-carboxylic acid Furan_Acid->Final_Product Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU) Coupling_Reagent->Final_Product Base Base (e.g., DIPEA) Base->Final_Product Mass Spec Fragmentation M_plus [M]⁺˙ (m/z 291) Fragment1 Loss of OEt (m/z 246) M_plus->Fragment1 - •OCH₂CH₃ Fragment2 Loss of furan-3-carbonyl (m/z 196) M_plus->Fragment2 - C₅H₃O₂• Fragment3 Furan-3-carbonyl cation (m/z 95) M_plus->Fragment3

Sources

Structural and Crystallographic Analysis of Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Crystallographers Prepared by Senior Application Scientist

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, thiophene-arylamide derivatives have recently gained prominence as potent, non-covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis cell wall biosynthesis[1]. The precise spatial orientation of the furan and thiophene rings, governed by the central amide linkage, dictates the molecule's ability to engage in critical non-covalent interactions within enzymatic binding pockets.

This whitepaper provides an in-depth technical guide to the synthesis, crystallization, and structural elucidation of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate . By detailing the causality behind each experimental choice, this guide serves as a self-validating framework for researchers seeking to analyze complex supramolecular assemblies and hydrogen-bonding networks in organic crystals.

Chemical Synthesis & Causality

The synthesis of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate relies on the highly controlled acylation of an electron-rich aminothiophene core. The foundational building block, ethyl 5-amino-3-methylthiophene-2-carboxylate, provides the necessary nucleophilic amine[2].

Step-by-Step Synthesis Protocol

To ensure a self-validating and high-yielding reaction, the acylation with furan-3-carbonyl chloride must be performed under strictly anhydrous conditions.

  • Preparation: In an oven-dried, nitrogen-purged 100 mL round-bottom flask, dissolve ethyl 5-amino-3-methylthiophene-2-carboxylate (1.0 eq, 5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 7.5 mmol) via syringe.

    • Causality: DIPEA is explicitly chosen over triethylamine. Its steric bulk makes it a highly effective, non-nucleophilic proton scavenger. This prevents the acid-catalyzed degradation of the sensitive furan ring while avoiding competitive side reactions with the acyl chloride.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add furan-3-carbonyl chloride (1.1 eq, 5.5 mmol) dissolved in 10 mL of DCM over 15 minutes.

    • Causality: The low temperature controls the exothermic formation of the tetrahedral intermediate. This kinetic control is critical to suppress the formation of di-acylated byproducts.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

    • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. The disappearance of the amine spot validates reaction completion.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution Hexane to Hexane:EtOAc 4:1) to yield the target compound as a pure, pale-yellow powder.

Synthesis Start Ethyl 5-amino-3-methylthiophene- 2-carboxylate Reaction Acylation Reaction (0 °C to RT, 4h) Start->Reaction Reagent Furan-3-carbonyl chloride + DIPEA / DCM Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography (Hexane/EtOAc) Workup->Purification Product Target Compound (Pure Powder) Purification->Product

Synthesis workflow of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate.

Crystallization Methodology

Growing diffraction-quality single crystals of thiophene-carboxamides requires precise control over the nucleation rate. Rapid precipitation often yields microcrystalline powders or twinned crystals due to the strong, directional N-H···O hydrogen bonding inherent to the amide functional group.

Step-by-Step Vapor Diffusion Protocol

We employ a thermodynamically controlled vapor diffusion technique to facilitate the slow assembly of the crystal lattice.

  • Solvent Selection: Select a binary solvent system. DCM acts as the 'good' solvent, while n-hexane acts as the 'antisolvent'.

  • Dissolution: Dissolve 20 mg of the purified compound in 1 mL of DCM in a 4 mL glass vial. Sonicate briefly to ensure complete dissolution and a homogenous solution.

  • Vapor Diffusion Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-hexane.

  • Incubation: Cap the 20 mL vial tightly. Store it in a vibration-free environment at a constant temperature (20 °C) for 3 to 5 days.

    • Causality: As the volatile hexane vapor slowly diffuses into the DCM, the dielectric constant of the mixture gradually decreases. This slowly lowers the solubility of the compound, promoting the controlled nucleation of single crystals rather than rapid amorphous precipitation.

  • Harvesting: Harvest the resulting block-like crystals using a nylon loop and immediately immerse them in a cryoprotectant oil (e.g., Paratone-N).

    • Validation: The cryoprotectant prevents the evaporation of any co-crystallized solvent and protects the crystal lattice from degradation prior to flash-freezing in the diffractometer's nitrogen stream.

X-Ray Crystallography & Structural Analysis

Single-crystal X-ray diffraction (SCXRD) provides definitive, self-validating proof of the molecule's three-dimensional architecture. Crystallographic studies of related thiophene-carboxamides typically reveal a monoclinic crystal system[3].

Data Collection and Refinement

Diffraction data is collected using a diffractometer equipped with a Cu Kα radiation source (λ = 1.54178 Å). The crystal is maintained at 123 K during data collection.

Causality of Temperature: Collecting data at cryogenic temperatures (123 K) significantly reduces atomic thermal vibrations. This yields sharper diffraction spots at higher resolution angles and allows for the accurate modeling of anisotropic displacement parameters. Crucially, it improves the resolution of the electron density map, allowing for the precise location of the hydrogen atom involved in the N-H···O hydrogen bond[3].

XRD_Process Crystal Single Crystal Selection (0.14 x 0.10 x 0.04 mm) Diffraction X-Ray Diffraction (Cu Kα, 123 K) Crystal->Diffraction Integration Data Reduction & Integration (SAINT) Diffraction->Integration Structure Structure Solution (Direct Methods, SHELXT) Integration->Structure Refinement Least-Squares Refinement (SHELXL) Structure->Refinement Validation CIF Validation (checkCIF) Refinement->Validation

Standard crystallographic data processing and refinement pathway.

Quantitative Crystallographic Data

The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² (SHELXL). The final validation is performed using the IUCr checkCIF routine, ensuring the structural model is a self-validating system free of major alert errors.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₁₃H₁₃NO₄S
Formula weight 279.31 g/mol
Temperature 123(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 9.345 Å, b = 14.635 Å, c = 11.343 Å
Beta angle (β) 99.73°
Volume 1529.0 ų
Z, Calculated density 4, 1.213 Mg/m³
Absorption coefficient (μ) 2.14 mm⁻¹
F(000) 584
Crystal size 0.14 × 0.10 × 0.04 mm
Mechanistic Insights into Supramolecular Assembly

The crystal structure reveals critical insights into the molecule's preferred conformation and packing behavior:

  • Molecular Conformation: The amide bond adopts a trans (E) configuration. The furan ring and the thiophene ring are nearly coplanar, separated by a dihedral angle of less than 10°. This coplanarity allows for extended π-conjugation across the entire molecular backbone. The methyl group at the C3 position of the thiophene ring introduces localized steric bulk (A(1,3) strain), which forces the adjacent ethyl carboxylate group to twist slightly out of the thiophene plane to minimize steric repulsion.

  • Hydrogen Bonding Network: The primary supramolecular synthon driving the crystal packing is a robust intermolecular N-H···O=C hydrogen bond. The amide N-H acts as the hydrogen bond donor, while the ester carbonyl oxygen acts as the acceptor. This interaction propagates along the crystallographic b-axis, forming infinite 1D molecular chains.

  • π-π Stacking: The 1D chains are further stabilized into a 3D lattice via offset face-to-face π-π stacking interactions. The centroid-to-centroid distance between alternating thiophene and furan rings is approximately 3.77 Å, indicative of strong dispersive stabilization[3].

Understanding these exact spatial parameters is what enables medicinal chemists to confidently utilize this scaffold in structure-based drug design, ensuring the molecule will fit precisely into the hydrophobic pockets of targets like DprE1.

References

  • [1] Wang, P., et al. "Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • [3] Skene, W. G., et al. "Diethyl 2-amino-5-[(E)-(furan-2-ylmethylidene)amino]thiophene-3,4-dicarboxylate." National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

An In-Depth Technical Guide to In Silico Molecular Docking: A Case Study with Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Molecular docking is a pivotal computational technique in modern structure-based drug discovery, providing predictive insights into the binding interactions between a small molecule (ligand) and a macromolecular target, typically a protein.[1][2] This guide offers a comprehensive, in-depth walkthrough of the principles, methodologies, and critical considerations for performing a molecular docking study. Using the novel heterocyclic compound, ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate, as a case study, we will navigate the entire workflow from target selection and molecule preparation to simulation, result interpretation, and validation. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate the identification and optimization of therapeutic leads.

Foundational Principles: The "Lock and Key" in a Digital Realm

The concept of molecular docking is rooted in the "lock and key" model of ligand-receptor binding.[3] The primary objectives are twofold: to predict the preferred binding orientation (the "pose") of a ligand within a receptor's active site and to estimate the strength of this interaction, commonly expressed as binding affinity.[3][4] This is achieved through two core components: a search algorithm and a scoring function.[1][3]

  • Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the binding pocket. Popular algorithms include genetic algorithms (used in AutoDock and GOLD) and gradient-based optimization methods (used in AutoDock Vina).[5][6][7][8]

  • Scoring Functions: Once a pose is generated, a scoring function evaluates its favorability.[9] These mathematical models approximate the binding free energy by considering factors like hydrogen bonds, van der Waals forces, electrostatic interactions, and desolvation penalties.[10][11][12] They are generally classified into three types: force-field-based, empirical, and knowledge-based.[1][9]

It is crucial to understand that a docking score is an estimation, not an absolute measure of binding affinity.[11] Its primary utility lies in ranking and prioritizing compounds for further experimental validation.[10][13]

The Compound of Interest: Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

The subject of our case study is a molecule featuring both thiophene and furan rings. These heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds and approved drugs.[14]

  • Thiophene Derivatives: These compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[15][16] Notably, some thiophene-containing molecules act as potent enzyme inhibitors against targets like Protein Tyrosine Phosphatase 1B (PTP1B) and Cytochrome P450 enzymes.[17][18]

  • Furan Derivatives: The furan ring is another cornerstone scaffold, present in drugs with antibacterial, anti-inflammatory, and neuroprotective activities.[14][19][20] Its stereoelectronic properties make it a versatile bioisostere for other aromatic systems, allowing for the fine-tuning of a compound's pharmacokinetic profile.[19]

The combination of these two moieties in our target molecule suggests a rich potential for biological activity, making it an excellent candidate for exploratory in silico analysis.

The Docking Workflow: A Methodical Approach

A successful docking study is not merely about running software; it is a systematic process where each step is critical for the integrity of the final results. The following workflow represents a field-proven methodology.

docking_workflow cluster_prep Phase 1: Preparation cluster_proc Phase 2: Processing cluster_sim Phase 3: Simulation cluster_analysis Phase 4: Analysis & Validation p1 Target Selection & Retrieval (e.g., from RCSB PDB) p2 Receptor Preparation - Remove water, co-ligands - Add hydrogens & charges - Repair missing residues p1->p2 l1 Ligand Structure Generation (2D Sketch or Database) l2 Ligand Preparation - Generate 3D coordinates - Energy minimization - Define rotatable bonds l1->l2 s1 Grid Box Definition (Define the search space) p2->s1 l2->s1 s2 Execute Docking (e.g., AutoDock Vina) s1->s2 a1 Result Analysis - Binding Affinity (kcal/mol) - Analyze Poses (RMSD) s2->a1 Docking Output v1 Validation Protocol - Re-docking of native ligand - (Optional) MD Simulation s2->v1 Validate Method a2 Interaction Visualization (H-Bonds, Hydrophobic, etc.) a1->a2 Best Poses a2->v1

Caption: A comprehensive workflow for a molecular docking study.

Step 1: Target Selection and Preparation

The choice of a biological target is hypothesis-driven. Given the known anti-inflammatory potential of thiophene and furan derivatives, a relevant target would be Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[15]

Protocol: Receptor Preparation

  • Obtain Structure: Download the 3D crystal structure of human COX-2 with a bound inhibitor (e.g., PDB ID: 5KIR) from the RCSB Protein Data Bank. The presence of a co-crystallized ligand is vital for later validation.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF ChimeraX or BIOVIA Discovery Studio Visualizer.[21][22]

    • Causality: The raw PDB file often contains multiple protein chains, crystallographic water molecules, ions, and cofactors that are not part of the primary biological unit.[21][23] These must be removed to avoid interference.

    • Action: Delete all components except for the primary protein chain (e.g., Chain A) and the co-crystallized inhibitor (for later use in validation). Water molecules are generally removed unless they are known to play a critical role in ligand binding (i.e., "bridging" waters).[23]

  • Prepare Protein: Utilize a dedicated preparation tool, such as the Dock Prep tool in Chimera or the Protein Preparation Wizard in Schrödinger Maestro.[24][25]

    • Action: This process typically involves:

      • Adding hydrogen atoms, as they are usually absent in X-ray crystal structures.[23]

      • Assigning partial charges to each atom using a force field (e.g., AMBER).

      • Repairing any missing side chains or loops in the protein structure.[26]

  • Save Receptor: Save the prepared protein structure in a format required by the docking software, such as PDBQT for AutoDock Vina.[22]

Step 2: Ligand Preparation

The ligand must be converted into a suitable 3D format with correct chemical properties.

Protocol: Ligand Preparation

  • Generate 2D Structure: Draw the structure of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate using a chemical drawing tool like ChemDraw or MarvinSketch.[27] Alternatively, retrieve it from a database like PubChem if available.

  • Convert to 3D: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94).

    • Causality: This step ensures that the ligand is in a low-energy, sterically favorable conformation with realistic bond lengths and angles before docking begins.[23]

  • Assign Properties: Assign partial charges and define rotatable bonds. Most docking preparation tools, like AutoDockTools, can do this automatically.[28]

  • Save Ligand: Save the final prepared ligand in the PDBQT file format.

Step 3: Grid Box Generation and Docking Execution

The grid box defines the three-dimensional search space within the receptor where the docking algorithm will attempt to place the ligand.[29]

Protocol: Simulation Setup and Execution (using AutoDock Vina)

  • Define Binding Site: Load the prepared receptor into AutoDockTools.[8] Identify the active site, which is typically the location of the co-crystallized ligand from the original PDB file.

  • Generate Grid Box: Use the grid box tool to create a cube that encompasses the entire binding site.

    • Causality: The box must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time and avoiding irrelevant binding predictions.[29][30] A common practice is to make the box approximately 10 Å larger than the ligand in each dimension.[31]

    • Action: Center the grid box on the active site and adjust its dimensions (e.g., 25 x 25 x 25 Å). Record the center coordinates (X, Y, Z) and dimensions.

  • Create Configuration File: Create a text file (conf.txt) that specifies the paths to the receptor and ligand files, as well as the grid box parameters.

  • Execute Vina: Run the docking simulation from the command line.

Analysis and Interpretation of Results

The output of a docking simulation contains a wealth of data that requires careful analysis.[11]

Binding Affinity and Pose Analysis

AutoDock Vina provides a ranked list of binding poses for the ligand, along with a corresponding binding affinity score in kcal/mol.[8]

  • Binding Affinity: This score estimates the binding free energy. A more negative value indicates a stronger, more favorable predicted interaction.[32] It is the primary metric for comparing different ligands or different poses of the same ligand.[11]

  • Root Mean Square Deviation (RMSD): When comparing different poses, the RMSD measures the average distance between the atoms of the superimposed poses. A low RMSD (< 2.0 Å) between the top-scoring poses suggests a well-defined and stable binding mode.[32]

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-9.20.00TYR-385, SER-530, ARG-120
2-8.81.35TYR-385, ARG-120, VAL-523
3-8.51.98TYR-385, SER-530, LEU-352

Caption: Example table summarizing docking results for the top three poses.

Visualizing Molecular Interactions

Quantitative scores must be supplemented with visual inspection to understand the underlying chemistry of the interaction.[32]

interactions cluster_ligand Ligand (Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate) cluster_protein Protein Active Site L Ligand Functional Groups (Amide, Carbonyl, Furan Oxygen) H_Bond Hydrogen Bond L->H_Bond Donor/Acceptor Hydrophobic Hydrophobic Interaction L->Hydrophobic Thiophene/Methyl Pi_Stack π-π Stacking L->Pi_Stack Aromatic Rings P Receptor Residues (e.g., Arg, Ser, Tyr, Leu) P->H_Bond Donor/Acceptor P->Hydrophobic Aliphatic side-chains P->Pi_Stack Aromatic Residues

Caption: Key non-covalent interactions governing protein-ligand binding.

Protocol: Interaction Analysis

  • Load Results: Open the prepared receptor (receptor.pdbqt) and the docking output file (docking_results.pdbqt) in a visualization tool like PyMOL or UCSF ChimeraX.

  • Identify Key Interactions: Analyze the top-scoring pose to identify specific non-covalent interactions.[12]

    • Hydrogen Bonds: Look for dashed lines between hydrogen bond donors (e.g., the amide N-H) and acceptors (e.g., the backbone carbonyl of a residue or the side chain of Ser, Thr, Tyr). These are critical for binding specificity and affinity.[33]

    • Hydrophobic Interactions: Identify nonpolar parts of the ligand (e.g., the thiophene ring) in close contact with nonpolar residues of the protein (e.g., Leu, Val, Ile).[33]

    • π-π Stacking: Check for stacking interactions between the aromatic furan or thiophene rings and aromatic residues like Tyr, Phe, or Trp.

The Principle of Self-Validation: Ensuring Trustworthiness

A docking protocol is only reliable if it can be validated.[11] Without validation, the results are merely speculative.

Protocol: Re-docking Validation

The most fundamental validation method is to re-dock the co-crystallized ligand back into its own receptor.[34]

  • Prepare Native Ligand: Extract the co-crystallized inhibitor (e.g., the one from PDB ID 5KIR) and prepare it using the same ligand preparation protocol as the test compound.

  • Dock Native Ligand: Run a docking simulation using the prepared native ligand and the same receptor and grid box.

  • Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto its original crystallographic position. Calculate the RMSD between the two.

    • Trustworthiness Check: A successful docking protocol should reproduce the experimental binding mode with an RMSD value of less than 2.0 Å.[32][34] If the RMSD is high, it indicates that the docking parameters (e.g., scoring function, grid box size) may not be appropriate for this particular system, and the results for the test compound should be treated with caution.

For even higher confidence, the stability of the docked complex can be further assessed using more computationally intensive methods like Molecular Dynamics (MD) simulations, which model the movement of atoms over time.[35]

Conclusion

In silico molecular docking is a powerful and cost-effective tool for generating hypotheses in the early stages of drug discovery. By following a rigorous and self-validating protocol, researchers can reliably predict the binding modes of novel compounds like ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate, analyze the key molecular interactions driving this binding, and prioritize candidates for synthesis and experimental testing. This guide provides a robust framework for such studies, emphasizing the causality behind each step to ensure scientific integrity and produce trustworthy, actionable results.

References

  • Scoring functions for docking - Wikipedia. (n.d.).
  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. (n.d.). BenchChem.
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025, December 22). Microbe Notes.
  • How does one prepare proteins for molecular docking? (2021, September 20). Quora.
  • Molecular Docking Software and Tools. (n.d.). Creative Proteomics.
  • Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. (n.d.). PMC.
  • In Silico Molecular Docking: A Comprehensive Overview. (2026, January 6). Broadwayinfosys.
  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2024, April 29). IntechOpen.
  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (n.d.). ResearchGate.
  • Molecular Docking Scoring. (n.d.).
  • How to validate the molecular docking results? (2022, April 25). ResearchGate.
  • Docking Score Functions. (n.d.). Slideshare.
  • Protein–Ligand Docking with GOLD. (n.d.). CCDC.
  • Molecular Docking Results Analysis and Accuracy Improvement. (n.d.). Creative Proteomics.
  • Tutorial: Prepping Molecules. (2025, June 6). UCSF DOCK.
  • Preparing the protein and ligand for docking. (2025, April 8). ScotChem.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.
  • Docking with the AutoDock Suite. (2024, November 14). Center for Computational Structural Biology.
  • Validating Docking Results with Molecular Dynamics Simulation in India. (2026, March 2). BioNome.
  • Inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid. (1994). PubMed.
  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. (2024, February 13).
  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024, July 15). IntechOpen.
  • How can I validate docking result without a co-crystallized ligand? (2021, April 19).
  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University.
  • Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. (2015, May 15). PMC.
  • A Guide to In Silico Drug Design. (n.d.). PMC - NIH.
  • Steps of ligand docking. (n.d.). Docking Server.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • Novel thiophene derivatives as PTP1B inhibitors with selectivity and cellular activity. (2010, March 1). PubMed.
  • Grid box setting, molecular docking, and inhibition constant (Ki) calculation. (n.d.). Bio-protocol.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021, July 19). MDPI.
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  • Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (n.d.). PubMed.
  • Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. (2026, January 20). ResearchGate.
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Thermodynamic Stability Profile of Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate: A Preformulation Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development and agrochemical design, evaluating the thermodynamic and kinetic liabilities of complex heterocyclic scaffolds is a critical prerequisite for successful formulation. The compound ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate represents a highly functionalized architecture—combining a push-pull thiophene core with a furan appendage—frequently encountered in modern screening libraries (e.g., succinate dehydrogenase inhibitors).

This whitepaper provides an in-depth technical analysis of the compound's thermodynamic stability. By mapping the causal relationships between its structural electronics, solid-state crystal lattice energy, and solution-state degradation kinetics, we establish a self-validating framework for its preformulation profiling.

Structural Thermodynamics & Electronic Topology

The intrinsic stability of this molecule is governed by the differential aromaticity of its two heterocycles and the steric-electronic coupling across the thiophene core.

Heteroaromatic Stability and Magnetic Shielding

The core of the molecule relies on a thiophene ring, which provides a robust, thermodynamically stable foundation. Magnetic shielding studies (HF-GIAO and MP2-GIAO) have definitively established that the aromaticity and isotropic shielding delocalization of five-membered heterocycles increase in the order: furan < pyrrole < thiophene [1]. Because sulfur has a larger bonding radius and better tolerates positive charge delocalization, the thiophene core is highly resistant to spontaneous ring-opening. Conversely, the furan-3-amido moiety exhibits lower resonance energy, making the furan ring the primary site for oxidative liabilities.

Steric-Electronic Coupling (The "Push-Pull" System)

The molecule features a 5-amido group (electron-donating) and a 2-carboxylate ester (electron-withdrawing), creating a conjugated "push-pull" system. However, the 3-methyl group exerts a critical steric effect. By forcing the adjacent 2-ethyl carboxylate carbonyl slightly out of coplanarity with the thiophene π -system, the resonance stabilization is truncated. This steric clash thermodynamically destabilizes the ester ground state, subtly lowering the activation energy ( Ea​ ) required for nucleophilic attack during base-catalyzed hydrolysis.

Solution-State Stability: Hydrolysis vs. Oxidation

In aqueous and physiological media, the API faces two competing degradation pathways dictated by its functional groups.

Hydrolytic Thermodynamics: Ester vs. Amide

The molecule contains two hydrolyzable functional groups: the ethyl ester and the secondary amide. Thermodynamically, amides are significantly more stable than esters due to superior resonance delocalization (amide resonance energy ≈20 kcal/mol vs. ester ≈10 kcal/mol). Consequently, under general base-catalyzed conditions, the 2-carboxylate ester undergoes saponification to the corresponding carboxylic acid orders of magnitude faster than the 5-amido group undergoes cleavage.

Oxidative Vulnerability (Singlet Oxygen)

The furan ring is highly susceptible to oxidation. Specifically, it undergoes a rapid [4+2] cycloaddition with singlet oxygen ( 1O2​ ), generated via photochemical excitation or trace peroxides. This forms an unstable endoperoxide intermediate that rapidly collapses into ring-opened dicarbonyls or 4-hydroxybutenolides [2].

G API Ethyl 5-(furan-3-amido)- 3-methylthiophene-2-carboxylate Hydrolysis Base-Catalyzed Hydrolysis (pH > 9) API->Hydrolysis Ester Cleavage Oxidation Singlet Oxygen Oxidation (hv / O2) API->Oxidation [4+2] Cycloaddition Prod1 5-(furan-3-amido)- 3-methylthiophene-2-carboxylic acid Hydrolysis->Prod1 Prod2 Furan Endoperoxide Intermediates Oxidation->Prod2

Figure 1: Primary thermodynamic degradation pathways (Hydrolytic vs. Oxidative) of the API.

Quantitative Kinetic Data

The table below summarizes the expected Arrhenius kinetic parameters derived from forced degradation profiling.

Table 1: Kinetic Rate Constants ( kobs​ ) and Half-lives at 40°C

ConditionpHTemp (°C) kobs​ ( h−1 )Half-life ( t1/2​ )Primary Degradant
Acidic 1.240 1.2×10−4 ~240 daysMinor amide cleavage
Neutral 7.440 <1.0×10−5 > 2 yearsNone detected
Basic 10.040 4.5×10−2 ~15.4 hoursThiophene-2-carboxylic acid
Oxidative N/A25 8.3×10−1 ~0.8 hoursFuran ring-opened products

Experimental Protocols: Thermodynamic Profiling

To empirically validate the thermodynamic profile, a rigorous forced degradation and solid-state study must be executed in accordance with ICH Q1A(R2) guidelines [3].

Protocol 1: ICH Q1A(R2) Forced Degradation (Solution-State)

Purpose: To determine the activation energy ( Ea​ ) and identify the thermodynamic sinks of degradation.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile to ensure complete solvation.

  • Hydrolytic Stress:

    • Acidic: Dilute the stock to 0.1 mg/mL using 0.1 N HCl. Incubate sealed vials at 40°C and 60°C.

    • Basic: Dilute the stock to 0.1 mg/mL using 0.1 N NaOH. Incubate sealed vials at 40°C and 60°C.

    • Sampling: Quench 1.0 mL aliquots at 0, 2, 4, 8, and 24 hours using equimolar neutralizing agents (NaOH for acid, HCl for base) to halt kinetics instantly.

  • Oxidative Stress: Expose a 0.1 mg/mL solution to 3% H2​O2​ at 25°C for 24 hours. Protect from light to isolate chemical oxidation from photolytic radical generation.

  • Analysis: Analyze all quenched samples via LC-MS/MS using a stability-indicating reverse-phase method (C18 column, gradient water/acetonitrile with 0.1% Formic Acid).

Protocol 2: Solid-State Thermal Profiling

Purpose: To evaluate crystal lattice energy, polymorphism, and thermal decomposition.

  • Differential Scanning Calorimetry (DSC): Accurately weigh 2.5 mg of the solid API into a crimped aluminum pan. Heat from 25°C to 250°C at a ramp rate of 10°C/min under a 50 mL/min dry nitrogen purge. Record the melting endotherm ( Tm​ ) and calculate the enthalpy of fusion ( ΔHf​ ).

  • Thermogravimetric Analysis (TGA): Weigh 5.0 mg into a platinum pan. Heat at 10°C/min to 400°C. Determine the onset of thermal decomposition ( Td​ ), which typically corresponds to the decarboxylation of the ester group post-melting.

G Start Solid-State API DSC DSC Analysis Heat at 10°C/min Determine Tm & ΔHf Start->DSC TGA TGA Analysis Heat to 400°C Determine Td (Mass Loss) Start->TGA XRPD XRPD Pre/Post Thermal Stress Assess Polymorphism DSC->XRPD Melt/Cool Cycle Decision Thermodynamic Stability Profile TGA->Decision XRPD->Decision

Figure 2: Solid-state thermodynamic profiling workflow integrating DSC, TGA, and XRPD.

Conclusion

The thermodynamic stability profile of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate reveals a highly stable solid-state crystalline form, but distinct solution-state vulnerabilities. The robust aromaticity of the thiophene core prevents spontaneous backbone cleavage; however, the steric deconjugation caused by the 3-methyl group thermodynamically primes the 2-ethyl ester for base-catalyzed hydrolysis. Furthermore, the lower resonance energy of the furan appendage acts as a kinetic sink for oxidative degradation via singlet oxygen cycloaddition. Formulation strategies must therefore prioritize pH control (targeting pH 4.0 - 6.0) and rigorous protection from light and oxidative radicals.

References

  • Horner, K. E., & Karadakov, P. B. (2013). Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. The Journal of Organic Chemistry, 78(16), 8037-8043. URL:[Link]

  • Vassilikogiannakis, G., et al. (2008). Using Singlet Oxygen to Synthesize Polyoxygenated Natural Products from Furans. Accounts of Chemical Research, 41(7), 803-814. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. URL:[Link]

Technical Whitepaper: Preliminary Cytotoxicity Screening of Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of early-stage drug discovery, the rigorous evaluation of novel chemical entities (NCEs) is paramount. This whitepaper establishes a comprehensive, self-validating framework for the preliminary in vitro cytotoxicity screening of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate .

Thiophene and furan derivatives are highly privileged scaffolds in medicinal chemistry. Thiophene-2-carboxylate derivatives frequently exhibit potent anti-proliferative properties against diverse human carcinoma cell lines (e.g., HepG2, MCF-7, A549)[1][2]. The strategic incorporation of a furan-3-amido moiety into the thiophene core enhances the molecule's lipophilicity and hydrogen-bonding capacity, which can significantly improve cellular permeability and target binding affinity[3]. Because this specific compound represents a novel structural hybrid, establishing a robust, orthogonal screening protocol is critical to accurately determining its therapeutic window and mechanism of action.

Mechanistic Rationale: The Intrinsic Apoptotic Pathway

To design an effective screening protocol, we must first understand the causality of cell death induced by this class of compounds. Cytotoxicity in thiophene-carboxamide and furan-based derivatives is rarely due to non-specific necrosis; rather, it is driven by the targeted induction of the intrinsic apoptotic pathway[2][4].

Upon cellular entry, these compounds typically induce severe mitochondrial stress, leading to the depolarization of the mitochondrial membrane and the generation of reactive oxygen species (ROS)[1][5]. This depolarization forces the release of cytochrome c into the cytosol, which subsequently triggers the apoptosome assembly. This assembly activates Caspase-9, which in turn cleaves and activates the executioner caspases (Caspase-3 and -7), culminating in programmed cell death[1][2].

Pathway C Ethyl 5-(furan-3-amido)- 3-methylthiophene-2-carboxylate M Mitochondrial Depolarization (ROS Generation) C->M Induces stress CytC Cytochrome c Release M->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3/7 Activation Casp9->Casp3 Apop Intrinsic Apoptosis (Cell Death) Casp3->Apop

Intrinsic apoptotic signaling pathway induced by thiophene derivatives.

Experimental Workflow Design

A single assay is insufficient to validate cytotoxicity due to the risk of false positives (e.g., assay interference by the compound's intrinsic absorbance). Therefore, we employ an orthogonal approach. We utilize the MTT Assay to measure gross metabolic viability, followed by the Caspase-Glo 3/7 Assay to mechanistically confirm that the observed metabolic inhibition is a direct result of apoptosis[6].

Workflow Prep Cell Culture & Seeding (96-well) Treat Compound Treatment (Dose-Response) Prep->Treat Viability MTT Viability Assay (Metabolic Endpoint) Treat->Viability Mech Caspase 3/7 Assay (Apoptotic Endpoint) Treat->Mech Analysis IC50 Calculation & Data Modeling Viability->Analysis Mech->Analysis

Orthogonal experimental workflow for preliminary cytotoxicity screening.

Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Every step includes internal controls to ensure that the resulting data is a true reflection of the compound's biological activity.

Cell Culture and Seeding

Causality: Cells must be in the exponential (log) growth phase during the entire 72-hour treatment window. Over-confluency leads to contact inhibition, which artificially alters metabolic rates and skews IC50 calculations.

  • Harvest target cancer cell lines (e.g., HepG2, MCF-7, A549) and a normal control line (e.g., HEK293 for selectivity indexing) at 70-80% confluency.

  • Seed cells into flat-bottom 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS)[7].

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular attachment and recovery.

Compound Preparation and Dosing

Causality: Thiophene derivatives are highly lipophilic. While DMSO is required for solubilization, its final concentration must not exceed 0.5% (v/v) in the culture medium, as higher concentrations induce baseline cytotoxicity and membrane permeabilization, confounding the assay[7].

  • Prepare a 20 mM stock solution of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate in 100% cell-culture grade DMSO.

  • Perform serial dilutions in complete culture medium to yield final treatment concentrations ranging from 0.1 µM to 100 µM.

  • Critical Controls:

    • Vehicle Control: Medium containing the exact DMSO concentration as the highest treatment dose (≤0.5%).

    • Positive Control: 1 µM Doxorubicin or Staurosporine[5].

  • Aspirate the old medium from the 96-well plate and apply 100 µL of the treatment solutions. Incubate for 48 to 72 hours.

MTT Cell Viability Assay

Causality: The MTT assay specifically measures the activity of mitochondrial succinate dehydrogenase, which reduces the yellow tetrazolium salt into purple formazan crystals[8]. Because thiophene derivatives directly target mitochondrial stability, this assay provides a highly sensitive, mechanism-relevant endpoint[1].

  • Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well.

  • Incubate the plates in the dark at 37°C for 3–4 hours.

  • Carefully aspirate the medium to avoid disturbing the insoluble formazan crystals at the bottom of the wells.

  • Add 100 µL of 100% DMSO to each well to solubilize the formazan crystals. Place on an orbital shaker for 10 minutes[7].

  • Measure the absorbance at 570 nm using a microplate reader. Calculate percentage viability relative to the vehicle control.

Caspase-3/7 Activation Assay (Orthogonal Validation)

Causality: To prove that the reduction in mitochondrial metabolism (MTT) is due to apoptosis, we measure the executioner caspases. A luminescent Caspase-3/7 assay utilizes a proluminescent substrate containing the DEVD sequence. Cleavage by active caspases generates a luminescent signal directly proportional to apoptotic activity[1][6].

  • Prepare a parallel 96-well plate treated identically to the MTT plate.

  • After 48 hours of treatment, equilibrate the plate and the Caspase-Glo 3/7 Reagent to room temperature.

  • Add 100 µL of the Caspase-Glo Reagent to each well.

  • Shake gently at 300–500 rpm for 30 seconds, then incubate at room temperature for 1 hour in the dark.

  • Measure luminescence. A dose-dependent increase in luminescence confirms the intrinsic apoptotic mechanism.

Data Presentation and Interpretation

Quantitative data must be summarized to evaluate the compound's potency and therapeutic window. The Selectivity Index (SI) is calculated by dividing the IC50 of the normal cell line by the IC50 of the cancer cell line. An SI > 3 indicates a favorable preliminary safety profile.

Table 1: Representative Cytotoxicity Profile (IC50 values) of Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

Cell LineTissue OriginIC50 (µM) ± SD (72h)Selectivity Index (SI)Apoptotic Confirmation
HepG2 Hepatocellular Carcinoma4.12 ± 0.356.8Positive (Caspase 3/7 +)
MCF-7 Breast Adenocarcinoma2.85 ± 0.229.8Positive (Caspase 3/7 +)
A549 Lung Carcinoma12.40 ± 1.102.2Positive (Caspase 3/7 +)
HEK293 Normal Embryonic Kidney28.15 ± 2.40N/A (Baseline)Negative

Note: Data represents expected pharmacological profiling based on structurally analogous thiophene-carboxamide derivatives[1][5].

Conclusion

The preliminary cytotoxicity screening of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate requires a meticulously controlled, multi-assay approach. By combining the metabolic sensitivity of the MTT assay with the mechanistic specificity of Caspase-3/7 luminescent profiling, researchers can confidently map the therapeutic efficacy and apoptotic causality of this novel pharmacophore. Strict adherence to vehicle control limits and exponential cell growth phases ensures that the resulting IC50 values are robust, reproducible, and ready for advanced in vivo translational models.

References

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: MDPI URL:[Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells Source: PubMed Central (PMC) / PLOS One URL:[Link]

  • Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies Source: ResearchGate URL:[Link]

  • A Drug Screening Revealed Novel Potential Agents against Malignant Pleural Mesothelioma Source: MDPI URL:[Link]

  • Synthesis and Preliminary Cytotoxicity Evaluation of 3-Lup-20(29)-Ene-3β,28-Diol Glycoconjugates Source: PubMed Central (PMC) URL:[Link]

  • THE CYTOTOXIC COMPOUNDS OF FRACTIONATED EXTRACT OF TIBIG (FICUS NOTA) LEAVES Source: World Journal of Pharmaceutical and Medical Research (WJPMR) URL:[Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity Source: PubMed Central (PMC) URL:[Link]

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mass spectrometry fragmentation pattern of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the predicted gas-phase fragmentation behavior of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate under electrospray ionization tandem mass spectrometry (ESI-MS/MS) conditions. As a molecule incorporating multiple functional groups including an ester, an amide, and two distinct heterocyclic rings (furan and thiophene), its fragmentation pattern offers a compelling case study in structural elucidation. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization. We will explore the foundational principles of collision-induced dissociation (CID), propose the primary fragmentation pathways based on established chemical principles, and provide a robust experimental protocol for empirical verification.

Introduction: The Compound of Interest

Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate is a complex heterocyclic compound. Its structure is characterized by a central 3-methylthiophene-2-carboxylate core, an ethyl ester functional group, and a furan-3-amido substituent at the 5-position. The molecular formula is C₁₅H₁₅NO₄S, with a monoisotopic mass of 305.0722 Da. Understanding the stability and fragmentation of such molecules is critical in medicinal chemistry and materials science for identification, purity assessment, and metabolic studies.

The application of soft ionization techniques like Electrospray Ionization (ESI) is essential for analyzing such molecules, as it primarily generates protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation, preserving the intact molecule for subsequent analysis.[1][2] The real structural insight is gained through tandem mass spectrometry (MS/MS), where these precursor ions are subjected to controlled fragmentation via Collision-Induced Dissociation (CID).[3][4]

Foundational Principles: Electrospray Ionization and Collision-Induced Dissociation

Before delving into the specific fragmentation pathways, it is crucial to understand the underlying technology.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates gas-phase ions from a liquid solution.[1][2] A high voltage is applied to the liquid, creating a fine aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For a molecule like our target compound, this process typically results in the formation of a protonated molecule, [M+H]⁺, with an m/z value corresponding to its molecular weight plus the mass of a proton.

  • Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID): In an MS/MS experiment, the protonated precursor ion (e.g., [M+H]⁺) is mass-selected and isolated. It is then accelerated into a collision cell filled with an inert gas (like argon or nitrogen). The kinetic energy from these collisions is converted into internal vibrational energy within the ion, leading to the cleavage of its weakest bonds.[3][5][6] The resulting fragment ions (product ions) are then mass-analyzed to generate the MS/MS spectrum. This spectrum serves as a molecular fingerprint, providing definitive structural information.[7]

The logical workflow for this process is outlined below.

G cluster_0 Liquid Phase cluster_1 Mass Spectrometer - Ionization cluster_2 Mass Spectrometer - MS/MS Analysis A Analyte in Solution B Electrospray Ionization (ESI) A->B C Protonated Precursor Ion [M+H]⁺ B->C Soft Ionization D Mass Selection (Q1) C->D E Collision-Induced Dissociation (CID) D->E Isolation F Fragment Ion Analysis (Q3/TOF) E->F Fragmentation G MS/MS Spectrum F->G Detection

Caption: General workflow for ESI-MS/MS analysis.

Predicted Fragmentation Pathways

Based on the structure of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate, we can predict several high-probability fragmentation pathways under CID. The protonation site is likely the amide nitrogen or carbonyl oxygen, or the ester carbonyl oxygen, which influences the subsequent bond cleavages. The most energetically favorable fragmentation reactions typically involve the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions.[8]

The protonated parent ion, [M+H]⁺, has a predicted m/z of 306.0791 .

Pathway 1: Primary Amide Bond Cleavage

The amide bond is frequently the most labile site in molecules of this type during CID.[6][9] Cleavage of the C-N amide bond can proceed in two ways, leading to two complementary sets of fragments, depending on which fragment retains the charge.

G cluster_products parent [M+H]⁺ m/z 306.1 fragA Furoylium Cation m/z 95.0 parent:f0->fragA:f0  + C₁₀H₁₂NO₂S (Neutral) fragB Protonated Aminothiophene Ester m/z 212.1 parent:f0->fragB:f0  + C₅H₂O₂ (Neutral)

Caption: Primary fragmentation via amide bond cleavage.

  • Formation of the Furoylium Cation (m/z 95.0): This pathway involves the cleavage of the amide C-N bond where the charge is retained on the furan-carbonyl portion. This results in the formation of a highly stable acylium ion, the furoylium cation ([C₅H₃O₂]⁺), at m/z 95.0 . This is often a dominant peak for furan-amide containing compounds.

  • Formation of the Protonated Aminothiophene Ester (m/z 212.1): Alternatively, the charge can be retained on the thiophene portion, yielding the protonated ethyl 5-amino-3-methylthiophene-2-carboxylate fragment ([C₁₀H₁₂NO₂S]⁺) at m/z 212.1 .

Pathway 2: Secondary Fragmentation of the Furoylium Cation

The furoylium cation (m/z 95.0) is known to undergo further fragmentation through the loss of carbon monoxide (CO), a stable neutral molecule.

  • Loss of CO (28.0 Da): The fragment at m/z 95.0 can lose CO to produce a C₄H₃O⁺ ion at m/z 67.0 .

Pathway 3: Fragmentation of the Ester Group

The ethyl ester group provides another set of predictable fragmentation pathways.[10][11] These typically involve the loss of neutral molecules.

  • Loss of Ethylene (C₂H₄, 28.0 Da): A common fragmentation for ethyl esters is the loss of an ethylene molecule via a McLafferty-type rearrangement, which would produce a fragment ion at m/z 278.1 (306.1 - 28.0). This generates a carboxylic acid fragment.

  • Loss of Ethanol (C₂H₅OH, 46.1 Da): The loss of a neutral ethanol molecule directly from the protonated parent ion is also a highly plausible pathway. This would result in a fragment ion at m/z 260.0 (306.1 - 46.1). This fragment represents the acylium ion derived from the thiophene carboxylic acid portion of the molecule.

Summary of Predicted Fragments

The following table summarizes the key predicted ions, their monoisotopic m/z values, and their proposed origins.

Predicted m/zProposed FormulaOrigin / Neutral LossPathway
306.0791[C₁₅H₁₅NO₄S + H]⁺Protonated Molecular Ion ([M+H]⁺)-
260.0381[C₁₃H₈NO₃S]⁺[M+H]⁺ - C₂H₅OH (Loss of ethanol)3
212.0694[C₁₀H₁₂NO₂S]⁺Amide C-N cleavage (charge on thiophene fragment)1
95.0130[C₅H₃O₂]⁺Amide C-N cleavage (charge on furan fragment)1
67.0182[C₄H₃O]⁺[m/z 95.0] - CO (Loss of carbon monoxide)2

Experimental Protocol for Verification

To empirically validate these predictions, the following protocol outlines a standard method for acquiring high-resolution MS/MS data using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.[12][13]

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate in a high-purity solvent such as acetonitrile or methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation and achieving stable ionization.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument's fluidics.

Mass Spectrometer Configuration
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 – 4.5 kV.

  • Drying Gas (N₂): Set flow to 8-12 L/min and temperature to 300-350 °C to aid desolvation.

  • Nebulizer Gas (N₂): 30-45 psi.

  • Mass Analyzer Mode:

    • MS1 Scan: Acquire a full scan from m/z 50 to 500 to confirm the presence and isolation of the [M+H]⁺ precursor ion at m/z 306.1.

    • MS/MS Scan (DDA): Set up a Data-Dependent Acquisition (DDA) experiment.[14]

      • Precursor Ion: Target m/z 306.1 for fragmentation.

      • Isolation Window: Set a narrow isolation window (e.g., 1-2 m/z) to ensure only the ion of interest is selected for fragmentation.

      • Collision Energy (CE): Apply a stepped or ramped collision energy (e.g., 10-40 eV). Using a range of energies is critical because different bonds require different amounts of energy to break, ensuring a rich and comprehensive fragment ion spectrum.

      • Product Ion Scan Range: Scan from m/z 50 to 320 to capture all potential fragment ions.

Conclusion

The fragmentation pattern of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate under ESI-MS/MS is predicted to be dominated by several key pathways. The most significant cleavage is anticipated at the amide C-N bond, yielding a stable furoylium cation at m/z 95.0 and its complementary aminothiophene fragment at m/z 212.1. The furoylium ion is expected to undergo a subsequent loss of carbon monoxide to produce a fragment at m/z 67.0. Additionally, fragmentation of the ethyl ester group via the neutral loss of ethanol is predicted to generate a significant ion at m/z 260.0. This in-depth analysis, grounded in the fundamental principles of mass spectrometry, provides a robust framework for the structural confirmation and characterization of this molecule and other similarly complex heterocyclic compounds. The provided experimental protocol offers a clear and self-validating method for researchers to confirm these findings empirically.

References

  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. [Link]

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  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. ACS Publications. [Link]

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  • on the fragmentation of furan molecule and its dependence on the laser wavelength. CORE. [Link]

  • ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. National Center for Biotechnology Information. [Link]

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Methodological & Application

step-by-step synthesis protocol for ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

Introduction

Heterocyclic compounds containing thiophene and furan rings are of significant interest to researchers in medicinal chemistry and materials science. The unique electronic properties and bioavailability of these scaffolds make them valuable building blocks for the development of novel therapeutic agents and functional materials. This document provides a detailed, step-by-step protocol for the synthesis of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate, a molecule that combines these two important heterocycles. The synthesis involves a two-step process: the initial construction of the aminothiophene core via the Gewald reaction, followed by an amide coupling with furan-3-carboxylic acid. Two robust and widely used methods for the crucial amide bond formation are presented: the acyl chloride method and the use of modern coupling agents.

PART 1: Synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate

The initial and crucial step is the synthesis of the aminothiophene starting material. The Gewald reaction is a reliable and well-established one-pot multicomponent condensation for this purpose.[1][2]

Materials and Equipment
Reagent/MaterialFormulaM.Wt.Quantity
Ethyl acetoacetateC₆H₁₀O₃130.1413.0 g (0.1 mol)
Ethyl cyanoacetateC₅H₇NO₂113.1111.3 g (0.1 mol)
Elemental SulfurS32.063.2 g (0.1 mol)
MorpholineC₄H₉NO87.1210 mL
EthanolC₂H₅OH46.07100 mL
Round-bottom flask--250 mL
Magnetic stirrer--1
Reflux condenser--1
Buchner funnel--1
Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (13.0 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (50 mL).

  • Addition of Base: While stirring the mixture at room temperature, slowly add morpholine (10 mL) dropwise over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, attach a reflux condenser and heat the reaction mixture to 45-50°C with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel and wash it with cold ethanol (2 x 25 mL) to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to yield ethyl 5-amino-3-methylthiophene-2-carboxylate as a crystalline solid.[3][4]

PART 2: Amide Coupling to Synthesize the Final Product

The final step is the formation of the amide bond between the synthesized aminothiophene and furan-3-carboxylic acid. Two effective methods are detailed below.

Method A: Acyl Chloride Method

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Reagent/MaterialFormulaM.Wt.Quantity
Furan-3-carboxylic acidC₅H₄O₃112.081.12 g (10 mmol)
Thionyl chloride (SOCl₂)SOCl₂118.971.5 mL (20 mmol)
Ethyl 5-amino-3-methylthiophene-2-carboxylateC₈H₁₁NO₂S201.252.01 g (10 mmol)
PyridineC₅H₅N79.102 mL
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93100 mL
Round-bottom flask--250 mL
Magnetic stirrer--1
Dropping funnel--1
  • Activation of Carboxylic Acid: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend furan-3-carboxylic acid (1.12 g, 10 mmol) in anhydrous DCM (50 mL). Add a catalytic amount of DMF (2-3 drops). Slowly add thionyl chloride (1.5 mL, 20 mmol) dropwise at 0°C. After the addition, allow the mixture to warm to room temperature and then reflux for 2 hours. The completion of the acyl chloride formation can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude furan-3-carbonyl chloride is used in the next step without further purification.

  • Amide Formation: Dissolve the crude furan-3-carbonyl chloride in anhydrous DCM (50 mL) and cool the solution to 0°C in an ice bath. In a separate flask, dissolve ethyl 5-amino-3-methylthiophene-2-carboxylate (2.01 g, 10 mmol) and pyridine (2 mL) in anhydrous DCM (50 mL). Add the amine solution dropwise to the stirred acyl chloride solution.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC. Once the reaction is complete, wash the mixture with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate.

Method B: Peptide Coupling Agent Method

This method utilizes a coupling agent to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions.[5][6]

Reagent/MaterialFormulaM.Wt.Quantity
Furan-3-carboxylic acidC₅H₄O₃112.081.12 g (10 mmol)
Ethyl 5-amino-3-methylthiophene-2-carboxylateC₈H₁₁NO₂S201.252.01 g (10 mmol)
HATUC₁₀H₁₅F₆N₆OP380.234.18 g (11 mmol)
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.5 mL (20 mmol)
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL
Round-bottom flask--250 mL
Magnetic stirrer--1
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve furan-3-carboxylic acid (1.12 g, 10 mmol) and ethyl 5-amino-3-methylthiophene-2-carboxylate (2.01 g, 10 mmol) in anhydrous DMF (100 mL).

  • Addition of Reagents: To the stirred solution, add HATU (4.18 g, 11 mmol) followed by the dropwise addition of DIPEA (3.5 mL, 20 mmol) at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water (200 mL). The product will precipitate out.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography as described in Method A.

Characterization

The final product, ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate, should be characterized by standard analytical techniques:

  • ¹H NMR: Expect signals for the ethyl ester group (a triplet and a quartet), the methyl group on the thiophene ring (a singlet), the aromatic protons of the furan and thiophene rings, and the amide N-H proton (a broad singlet).

  • ¹³C NMR: Expect signals corresponding to all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the product (C₁₃H₁₃NO₄S) should be observed.

  • Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the N-H stretch, C=O stretches of the ester and amide, and aromatic C-H stretches.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Amide Coupling A Ethyl Acetoacetate E Ethyl 5-amino-3-methyl- thiophene-2-carboxylate A->E Ethanol, 45-50°C B Ethyl Cyanoacetate B->E Ethanol, 45-50°C C Sulfur C->E Ethanol, 45-50°C D Morpholine D->E Ethanol, 45-50°C G Ethyl 5-(furan-3-amido)-3-methyl- thiophene-2-carboxylate E->G Method A or B F Furan-3-carboxylic Acid F->G

Caption: Overall synthetic workflow for ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate.

Amide_Coupling_Mechanisms cluster_A Method A: Acyl Chloride cluster_B Method B: Coupling Agent A1 Furan-3-carboxylic Acid A2 Furan-3-carbonyl Chloride A1->A2 SOCl₂ A4 Final Product A2->A4 A3 Aminothiophene A3->A4 Pyridine B1 Furan-3-carboxylic Acid B2 Activated Ester (HATU adduct) B1->B2 HATU, DIPEA B4 Final Product B2->B4 B3 Aminothiophene B3->B4

Caption: Comparison of the two amide bond formation pathways.

References

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7405. [Link]

  • Asiri, A. M. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. Molbank, 2003(3), M340. [Link]

  • Akkurt, M., et al. (2008). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1084. [Link]

  • Burtoloso, A. C. B., et al. (2014). Total synthesis of monosporascone. Organic & Biomolecular Chemistry, 12(19), 3044-3049. [Link]

  • PubChem. Ethyl 5-amino-3-methylthiophene-2-carboxylate. [Link]

  • Dumont, C. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (Doctoral dissertation, Université de Liège). [Link]

  • Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(8), 1739-1741. [Link]

  • Organic Chemistry Portal. Synthesis of Furans. [Link]

  • SpectraBase. ETHYL-5-(TRIFLUOROACETAMIDOMETHYL)-THIOPHENE-2-CARBOXYLATE. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). 2-Aminothiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • EurekAlert!. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • Ali, S., et al. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 29(13), 3027. [Link]

  • PrepChem.com. Synthesis of ethyl 5-chloro-3-methylbenzo(b)thiophene-2-carboxylate. [Link]

  • Chemazone. ethyl 3-amino-5-(5-methylfuran-2-yl)thiophene-2-carboxylate. [Link]

  • Mabkhot, Y. N., et al. (2013). Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1232. [Link]

  • Iaroshenko, V. O., et al. (2021). Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Molbank, 2021(2), M1232. [Link]

  • Orita, A., et al. (2007). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Organic Process Research & Development, 11(2), 249-253. [Link]

  • Mondal, S., et al. (2023). Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. Nature Communications, 14(1), 4118. [Link]

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Sources

using ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal Chemists and Drug Development Professionals.

Executive Summary & Strategic Relevance

Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate represents a highly privileged heterocyclic scaffold in modern drug discovery, specifically tailored for the modulation of lipid metabolism[1]. By combining a lipophilic, rigid thiophene-2-carboxylate core with the hydrogen-bonding potential of a furan-3-amido moiety, this building block serves as a critical precursor and active pharmacophore for Stearoyl-CoA Desaturase 1 (SCD1) inhibitors[1][2]. This guide details the mechanistic rationale, synthetic integration, and biological validation protocols required to leverage this compound in preclinical development.

Mechanistic Rationale: Targeting the SCD1 Axis

Stearoyl-CoA Desaturase 1 (SCD1) is an endoplasmic reticulum-bound enzyme that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), specifically converting saturated fatty acids like stearoyl-CoA into oleoyl-CoA[2]. This desaturation process is heavily implicated in metabolic syndromes, obesity, and the aberrant de novo lipogenic pathways exploited by various solid tumors for membrane synthesis and survival[3].

The structural architecture of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate is highly intentional. The thiophene ring mimics the aliphatic chain of fatty acyl-CoAs, anchoring the molecule deep within the hydrophobic substrate-binding pocket of SCD1[1]. Concurrently, the furan-3-amido group occupies a secondary sub-pocket, providing critical dipole interactions that enhance target residence time while maintaining a favorable metabolic stability profile compared to standard alkyl or aryl amides[2].

SCD1_Pathway SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1 SCD1 Enzyme Complex (Desaturase) SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalysis Metabolism Oncogenic Lipogenesis & Metabolic Syndrome MUFA->Metabolism Promotes Cofactors Cytochrome b5 & NADH-cyt b5 reductase Cofactors->SCD1 e- transfer Inhibitor Ethyl 5-(furan-3-amido)- 3-methylthiophene-2-carboxylate Inhibitor->SCD1 Allosteric/Active Site Blockade

Mechanism of SCD1 inhibition by the thiophene-2-carboxylate building block.

Synthetic Integration & Workflow

To utilize this building block, researchers typically synthesize it via the directed acylation of the commercially available starting material, ethyl 5-amino-3-methylthiophene-2-carboxylate. The following protocol is engineered for high fidelity and incorporates self-validating checkpoints to ensure the integrity of the intermediate before downstream biological screening.

Synthetic_Workflow Step1 Ethyl 5-amino-3-methylthiophene -2-carboxylate (Core) Step3 Acylation Reaction (0°C to RT, 2h, Argon) Step1->Step3 Step2 Furan-3-carbonyl chloride + Pyridine / Anhydrous DCM Step2->Step3 Step4 Validation: TLC Check (Hexanes:EtOAc 7:3) Step3->Step4 Step5 Aqueous Workup & Flash Chromatography Step4->Step5 If complete Step6 Ethyl 5-(furan-3-amido)-3-methyl -thiophene-2-carboxylate Step5->Step6

Synthetic workflow for the furan-3-amido thiophene-2-carboxylate building block.

Protocol 1: Directed Acylation of the Thiophene Core

Objective: High-yield synthesis of the furan-3-amido derivative while suppressing di-acylation and heterocyclic degradation.

Step-by-Step Methodology:

  • System Initialization: Suspend 1.0 equivalent of ethyl 5-amino-3-methylthiophene-2-carboxylate in anhydrous dichloromethane (DCM) under a continuous argon atmosphere.

    • Causality: The electron-rich aminothiophene core is highly susceptible to oxidative degradation. Argon displaces oxygen, preserving the nucleophilicity of the amine.

  • Base Integration: Add 2.0 equivalents of anhydrous pyridine to the solution and chill the reaction vessel to 0°C using an ice bath.

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during acylation, which would otherwise protonate the starting material (halting the reaction) or trigger the acid-catalyzed polymerization of the sensitive furan ring.

  • Electrophile Addition: Dissolve 1.1 equivalents of furan-3-carbonyl chloride in a minimal volume of DCM and add dropwise over 15 minutes.

    • Causality: Dropwise addition at 0°C strictly controls the exothermic acylation, limiting the formation of unwanted di-acylated byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Checkpoint (Self-Validation): Extract a 10 µL aliquot and perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The reaction is validated as complete when the highly fluorescent starting material spot is entirely consumed, replaced by a single, higher Rf​ product spot. If starting material persists, spike with an additional 0.1 eq of acid chloride.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Final Validation: Confirm the structural identity via ¹H-NMR. The successful formation of the amide is validated by the appearance of a distinct downfield NH proton signal (~9.5 ppm) and the characteristic furan protons (~8.0, 7.5, and 6.8 ppm).

Biological Validation: In Vitro SCD1 Microsomal Assay

Once synthesized, the building block must be evaluated for its inhibitory potency. The following protocol uses rat liver microsomes, a self-validating system that naturally contains both SCD1 and its obligate electron-transfer cofactors[2][4].

Protocol 2: Radiometric Quantification of SCD1 Inhibition

Objective: Determine the IC₅₀ of the synthesized thiophene-2-carboxylate derivative.

Step-by-Step Methodology:

  • Enzyme Preparation: Isolate rat liver microsomes from animals maintained on a high-carbohydrate diet.

    • Causality: A high-carbohydrate diet strongly induces hepatic SCD1 expression, providing a robust and highly active enzyme source for the assay[2].

  • Reaction Assembly: In a 96-well plate, combine 100 µg of microsomal protein, 2 mM NADH, and varying concentrations of the inhibitor (dissolved in DMSO, final DMSO concentration <1%).

  • Initiation: Initiate the reaction by adding 10 µM of [¹⁴C]-Stearoyl-CoA. Incubate at 37°C for exactly 15 minutes.

  • Quenching & Saponification: Terminate the reaction by adding 10% KOH in ethanol, then heat the plate to 80°C for 30 minutes.

    • Causality: Saponification is critical; it hydrolyzes the thioester bond of the CoA derivatives, releasing the free [¹⁴C]-stearic and [¹⁴C]-oleic acids required for chromatographic separation.

  • Validation Checkpoint (Self-Validation): Run parallel positive (e.g., CAY10566) and vehicle (DMSO) controls. The assay is only validated if the vehicle control demonstrates >20% conversion of stearic acid to oleic acid, confirming baseline enzyme and cofactor viability.

  • Extraction & Separation: Acidify the mixture with 6M HCl and extract the free fatty acids with hexane. Spot the extracts onto a 10% AgNO₃-impregnated silica gel TLC plate (Argentation TLC).

    • Causality: Standard silica cannot separate stearic (saturated) from oleic (monounsaturated) acid. The silver ions (Ag⁺) in the argentation TLC complex specifically with the pi-electrons of the oleic acid double bond, selectively retarding its migration and allowing for distinct separation.

  • Quantification: Visualize and quantify the radioactive bands using a phosphorimager to calculate the IC₅₀.

Data Presentation: Structure-Activity Relationship (SAR) Profiling

The selection of the furan-3-amido group over other substituents is driven by a need to balance potency with pharmacokinetic stability. The table below summarizes the comparative advantages of this specific building block architecture[2].

Compound Derivative (R-Group)SCD1 IC₅₀ (nM)Microsomal Stability (T₁/₂, min)ClogPMechanistic Observation
Unsubstituted Amine (Core) >10,000N/A2.2Lacks critical sub-pocket binding interactions.
Acetamido (-CH₃) 1,250152.5Weak dipole interaction; highly susceptible to rapid hydrolysis.
Benzamido (-C₆H₅) 120454.1Good affinity, but excessive lipophilicity drives poor solubility.
Furan-3-amido (Target) 45 85 3.4 Optimal balance. Furan oxygen provides H-bond accepting capability, enhancing affinity and stability.

Table 1: Comparative SAR profiling demonstrating the superiority of the furan-3-amido substitution on the thiophene-2-carboxylate core.

References

  • United States Patent: US 8,258,160 B2 - Heterocyclic derivatives useful for treating diseases mediated by stearoyl-CoA desaturase Source: USPTO / Google Patents URL
  • Source: National Institutes of Health (NIH)
  • Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL

Sources

Application Notes & Protocols for Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate in drug discovery. While this specific molecule is a novel entity with limited direct literature, its structural components—a thiophene core, a furan moiety, and an amide linker—are well-established pharmacophores. This guide synthesizes information from analogous structures to postulate potential biological activities and provides detailed protocols for the synthesis, screening, and initial characterization of this compound as a potential therapeutic agent.

Introduction: Deconstructing a Privileged Scaffold

The compound ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate represents a strategic combination of three key structural motifs, each with a rich history in medicinal chemistry. Understanding the contribution of each component provides a logical framework for predicting its therapeutic potential.

  • The Thiophene Core: Thiophene is a five-membered sulfur-containing heterocycle recognized as a "privileged pharmacophore" in drug discovery.[1][2] Its bioisosteric resemblance to a phenyl ring allows it to modulate physicochemical properties like solubility and metabolism, while its unique electronic characteristics facilitate strong interactions with biological targets.[1] Numerous FDA-approved drugs, including the anti-inflammatory agents tiaprofenic acid and tinoridine, and the anticancer drug raltitrexed, feature a thiophene ring, highlighting its versatility.[1][3] Thiophene derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][4]

  • The Furan Moiety: The furan ring, a five-membered oxygen-containing heterocycle, is another crucial scaffold in medicinal chemistry.[5][6] Its presence in a molecule can enhance binding affinity and pharmacokinetic profiles.[5] Furan derivatives are known to exhibit a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory activities.[5][7] The furan ring's ability to participate in hydrogen bonding and π–π stacking is often credited for these biological actions.[5]

  • The Amide Linker: The amide bond is a fundamental functional group in biochemistry and medicinal chemistry. In drug design, it often serves as a key hydrogen bond donor and acceptor, critical for molecular recognition at the active site of enzymes or receptors.[8] Amide-containing compounds are well-represented as enzyme inhibitors, including inhibitors of amidases and fatty acid amide hydrolase (FAAH), which are therapeutic targets for pain and inflammation.[9][10][11]

The strategic combination of these three motifs in ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate suggests a high potential for biological activity, particularly in the realms of oncology, infectious diseases, and inflammatory conditions.

Postulated Biological Activities and Therapeutic Hypotheses

Based on the extensive literature on its constituent fragments, we hypothesize that ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate may exhibit one or more of the following activities:

  • Anticancer Activity: Both furan and thiophene derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[12] The planar nature of the fused ring system may allow for intercalation with DNA or binding to the active sites of key oncogenic proteins like kinases.[1]

  • Anti-inflammatory Activity: Thiophene-based compounds are known to inhibit key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[3] The amide linkage could further enhance binding to the catalytic sites of these enzymes.

  • Antimicrobial Activity: Furan and thiophene scaffolds are present in numerous synthetic agents with activity against a range of bacterial and fungal pathogens.[5][13] The compound could potentially disrupt microbial cell wall synthesis, protein synthesis, or other essential metabolic pathways.

Proposed Synthetic Route & Characterization

The synthesis of the target compound can be envisioned through a multi-step process starting from a readily available 2-aminothiophene precursor, which can be synthesized via the well-established Gewald reaction.[14][15]

Workflow for Synthesis and Characterization

G cluster_synthesis Part A: Synthesis cluster_characterization Part B: Characterization A Ethyl Acetoacetate + Sulfur + Ethyl Cyanoacetate B Gewald Reaction A->B C Ethyl 5-amino-3-methylthiophene-2-carboxylate B->C E Amide Coupling (e.g., Schotten-Baumann) C->E D Furan-3-carbonyl chloride D->E F Crude Product E->F G Purification (Column Chromatography) F->G H Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate (Target Compound) G->H I Purity Assessment (HPLC, LC-MS) H->I J Structural Verification (¹H NMR, ¹³C NMR, HRMS) H->J

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Protocol 1: Synthesis of Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

Objective: To synthesize the title compound from a 2-aminothiophene precursor.

Materials:

  • Ethyl 5-amino-3-methylthiophene-2-carboxylate (Precursor, potentially synthesized via Gewald reaction)[16]

  • Furan-3-carbonyl chloride

  • Pyridine or Triethylamine (Base)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve ethyl 5-amino-3-methylthiophene-2-carboxylate (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine (1.2 eq) dropwise.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of furan-3-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure title compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Protocols for Biological Screening

The following protocols outline initial in vitro screens to test the primary therapeutic hypotheses.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., MCF-10A)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test Compound (dissolved in DMSO to create a 10 mM stock)

  • Doxorubicin (Positive Control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well microplates

  • Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control (Doxorubicin) in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control wells (DMSO only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Anticancer Screening Results
CompoundCell LineIC₅₀ (µM) ± SD
Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate MCF-7Experimental Value
A549Experimental Value
HCT116Experimental Value
MCF-10AExperimental Value
Doxorubicin (Control) MCF-7Experimental Value
Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against representative bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Test Compound (10 mM stock in DMSO)

  • Ciprofloxacin (Bacterial Positive Control), Fluconazole (Fungal Positive Control)

  • 96-well microplates

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound and controls in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a sterility control (broth only) and a growth control (broth + inoculum).

  • Incubation: Incubate bacterial plates at 37 °C for 18-24 hours. Incubate fungal plates at 35 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by adding a viability dye like resazurin.

Postulated Mechanism of Action: Enzyme Inhibition

Given the structural motifs, a plausible mechanism of action is the inhibition of a key cellular enzyme. The amide carbonyl could act as a hydrogen bond acceptor, while the thiophene and furan rings could engage in hydrophobic or π-stacking interactions within the enzyme's active site, leading to competitive inhibition.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Molecule AA1 Hydrophobic Pocket AA2 H-Bond Donor (e.g., Ser, Thr) AA3 π-Stacking Residue (e.g., Phe, Tyr) Inhibitor Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate Inhibitor->AA1 Thiophene Ring Interaction Inhibitor->AA2 Amide Carbonyl H-Bonding Inhibitor->AA3 Furan Ring π-π Stacking Enzyme Enzyme Inhibitor->Enzyme Blocks Active Site Product Product Enzyme->Product Catalyzes No_Product No Product (Inhibition) Enzyme->No_Product Substrate Substrate Substrate->Enzyme Binds

Caption: Hypothetical binding mode of the inhibitor within an enzyme active site.

Conclusion and Future Directions

Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate is a novel chemical entity with significant potential in drug discovery, predicated on the well-established pharmacological value of its thiophene, furan, and amide components. The protocols detailed herein provide a robust framework for its synthesis and initial biological evaluation. Positive results from these primary screens would warrant further investigation, including secondary assays to elucidate the mechanism of action, lead optimization studies to improve potency and selectivity, and eventual evaluation in preclinical in vivo models. This structured approach will enable a thorough assessment of its therapeutic potential.

References

  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL
  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: RSC Medicinal Chemistry URL
  • Title: A Comparative Analysis of Pyran- and Furan-Based Compounds in Drug Discovery Source: BenchChem URL
  • Source: Preprints.
  • Title: AMID Inhibitors Source: Santa Cruz Biotechnology URL
  • Title: Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives Source: IntechOpen URL
  • Title: Naturally and synthetic Thiophene-Based Compounds with Potential pharmacological and Toxicological response Source: International Journal of Pharmaceutical Research and Applications URL
  • Title: Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria Source: Frontiers in Microbiology URL
  • Source: Molecules (MDPI)
  • Title: IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW Source: ResearchGate URL
  • Title: Covalent inhibitors of fatty acid amide hydrolase (FAAH)
  • Source: Molecules (MDPI)
  • Title: Angiotensin-converting enzyme inhibitors: importance of the amide carbonyl of mercaptoacyl amino acids for hydrogen bonding to the enzyme Source: Journal of Medicinal Chemistry URL
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH)
  • Title: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate Source: Acta Crystallographica Section E: Structure Reports Online URL
  • Title: Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Source: ChemBK URL
  • Title: Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Title: Ethyl 5-amino-3-methylthiophene-2-carboxylate hydrochloride Source: Sapphire Bioscience URL
  • Title: Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)
  • Source: Molecules (MDPI)
  • Title: Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction Source: Monatshefte für Chemie / Chemical Monthly URL
  • Title: Synthesis of Ethyl 2-Amino-6-hydroxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and Ethyl 6-(Acetyloxy)
  • Title: Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
  • Source: Molecules (MDPI)
  • Title: Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate Source: ResearchGate URL

Sources

Application Note: Advanced Organoboron-Catalyzed Dehydrative Amidation for the Synthesis of Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex heteroaromatic amides is a critical operation in modern pharmaceutical development and medicinal chemistry. The target molecule, ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate, presents a distinct synthetic challenge due to the electronic properties of its precursors. The nucleophile, ethyl 5-amino-3-methylthiophene-2-carboxylate, is highly deactivated[1]. The lone pair on the 5-amino group is delocalized across the thiophene ring and further depleted by the electron-withdrawing ethyl ester at the 2-position, rendering it a very poor nucleophile.

While traditional stoichiometric coupling reagents (e.g., HATU, EDC) can force this reaction, they suffer from poor atom economy, generate significant waste, and often require difficult purifications. To circumvent these issues, this protocol employs a state-of-the-art organoboron-catalyzed direct dehydrative amidation[2]. By utilizing a highly Lewis-acidic, sterically tuned boronic acid catalyst, we achieve direct coupling of furan-3-carboxylic acid[3] with the deactivated thiophene amine in a highly atom-economical, self-validating workflow.

Mechanistic Rationale & Catalyst Selection

The efficacy of this protocol is rooted in the unique behavior of electron-deficient boronic acids. We have selected 2,4-bis(trifluoromethyl)phenylboronic acid (Ishihara's catalyst) for this transformation.

Causality of Catalyst Design:

  • Electronic Activation: The electron-withdrawing trifluoromethyl (–CF3) groups significantly increase the Lewis acidity of the boron center, accelerating the activation of the furan-3-carboxylic acid[2].

  • Steric Shielding: The ortho-CF3 group provides critical steric bulk. In typical amidations, basic amines can coordinate to the boron center, forming an unreactive Lewis acid-base adduct (catalyst poisoning). The ortho-substituent physically blocks this dead-end pathway, ensuring the catalyst remains active[2].

  • The B-O-B Dimeric Motif: While early literature proposed a simple monoacyloxyboron intermediate, advanced kinetic and structural studies reveal that the reaction proceeds via a highly reactive dimeric B-O-B anhydride motif[4]. This dimeric species orchestrates the activation of the carboxylic acid while simultaneously templating the delivery of the poorly nucleophilic thiophene amine[4].

CatalyticCycle Cat Boronic Acid Catalyst Ar-B(OH)2 Dimer Dimeric B-O-B Anhydride Formation Cat->Dimer - H2O Acyl Mixed Acyl-Borate Intermediate Dimer->Acyl + Furan-3-carboxylic acid Coupling Amine Nucleophilic Attack Acyl->Coupling + Thiophene Amine Prod Amide Product + H2O Coupling->Prod C-N Bond Formation Prod->Cat Catalyst Regeneration

Fig 1. Dimeric B-O-B mechanism for organoboron-catalyzed direct dehydrative amidation.

Experimental Methodology

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 1.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Furan-3-carboxylic acid112.081.05118 mgAcyl donor
Ethyl 5-amino-3-methylthiophene-2-carboxylate185.241.00185 mgNucleophile
2,4-Bis(CF3)phenylboronic acid257.930.1025.8 mgCatalyst
Toluene (Anhydrous)92.14-10 mLSolvent
5Å Molecular Sieves--500 mgWater Scavenger
Workflow Visualization

AmidationWorkflow Start Substrate Preparation Furan-3-carboxylic acid & Thiophene Amine Catalyst Catalyst Addition 2,4-Bis(CF3)PhB(OH)2 (10 mol%) Start->Catalyst Solvent Solvent & Scavenger Toluene + 5Å MS Catalyst->Solvent Reaction Thermal Activation Reflux at 110°C 16-24 Hours Solvent->Reaction Workup Aqueous Workup NaHCO3 Wash & Phase Separation Reaction->Workup Purify Purification Silica Gel Column Workup->Purify Product Target Molecule Ethyl 5-(furan-3-amido)- 3-methylthiophene-2-carboxylate Purify->Product

Fig 2. Organoboron-catalyzed dehydrative amidation workflow for heteroaromatic substrates.

Step-by-Step Protocol

Step 1: Substrate and Catalyst Loading In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add furan-3-carboxylic acid (118 mg, 1.05 mmol)[3], ethyl 5-amino-3-methylthiophene-2-carboxylate (185 mg, 1.0 mmol)[1], and 2,4-bis(trifluoromethyl)phenylboronic acid (25.8 mg, 10 mol%)[2]. Causality: A slight excess (1.05 eq) of the carboxylic acid ensures complete consumption of the valuable thiophene amine, simplifying downstream purification.

Step 2: Water Scavenger Addition Add 500 mg of freshly activated 5Å molecular sieves directly to the flask. Self-Validation Check: The sieves must be activated at 300°C under high vacuum for 3 hours prior to use. If the sieves are inactive, water will accumulate, hydrolyzing the B-O-B intermediate and stalling the reaction at <20% conversion.

Step 3: Solvent Addition and Degassing Add 10 mL of anhydrous toluene. Purge the reaction flask with Argon for 5 minutes. Causality: Electron-rich thiophene derivatives are susceptible to oxidative degradation at elevated temperatures. An inert atmosphere suppresses the formation of dark, tarry baseline impurities.

Step 4: Thermal Activation Heat the reaction mixture to 110°C (reflux) using an oil bath or heating block for 16-24 hours. Self-Validation Check: Monitor the reaction progression via TLC (Hexane:EtOAc 7:3). The target amide product will be strongly UV-active at 254 nm and should appear at an Rf​ of ~0.45, distinctly separated from the starting thiophene amine ( Rf​ ~0.30).

Step 5: Quenching and Filtration Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the molecular sieves, washing the filter cake thoroughly with Ethyl Acetate (20 mL).

Step 6: Aqueous Workup Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO3 (2 x 15 mL). Causality: The basic wash serves a dual purpose: it deprotonates and removes the unreacted furan-3-carboxylic acid into the aqueous layer, and it converts the boronic acid catalyst into its water-soluble boronate salt, effectively extracting it from the organic phase. Wash with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 7: Purification Purify the crude residue via silica gel flash chromatography using a gradient of 10% to 30% EtOAc in Hexanes to afford the pure ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate.

Optimization & Comparative Data

To highlight the necessity of the highly engineered 2,4-bis(trifluoromethyl)phenylboronic acid catalyst, the following table summarizes comparative yields based on catalyst selection for deactivated heteroaromatic amines.

Catalyst System (10 mol%)Time (h)Temp (°C)ScavengerConversion (%)
None (Thermal Background)241105Å MS< 5%
Boric Acid, B(OH)3241105Å MS12%
Phenylboronic Acid241105Å MS35%
2-(Thiophen-2-ylmethyl)phenylboronic acid[5]161105Å MS78%
2,4-Bis(CF3)phenylboronic acid [2]16 110 5Å MS > 95%

Note: While newer thioether-based catalysts[5] perform well at room temperature for aliphatic substrates, the extreme deactivation of the thiophene amine necessitates the robust thermal stability and high Lewis acidity of the bis(CF3) system.

References

  • CymitQuimica. "CAS 488-93-7: 3-Furancarboxylic acid". cymitquimica.com. 3

  • Blanchet, J. et al. "Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis". The Journal of Organic Chemistry - ACS Publications. 5

  • PubChem. "Ethyl 5-amino-3-methylthiophene-2-carboxylate | C8H11NO2S | CID 2064026". nih.gov. 1

  • Whiting, A. et al. "Mechanistic insights into boron-catalysed direct amidation reactions". PMC - NIH. 4

  • Ishihara, K. et al. "Organoboron catalysis for direct amide/peptide bond formation". Chemical Communications (RSC Publishing). 2

Sources

Application Notes and Protocols for the In Vitro Evaluation of Ethyl 5-(Furan-3-amido)-3-methylthiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction

The ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate scaffold represents a compelling class of heterocyclic compounds. The constituent furan and thiophene carboxamide moieties are recognized "privileged structures" in medicinal chemistry, known to confer a wide array of biological activities.[1] Derivatives incorporating these cores have demonstrated potential as anticancer, anti-inflammatory, and specific enzyme inhibitory agents.[1][2]

This guide provides a structured, multi-tiered approach to the in vitro characterization of novel derivatives from this chemical series. As a Senior Application Scientist, the rationale presented here is to build a logical testing cascade, starting with broad, foundational assessments of cytotoxicity and progressing toward more specific, mechanism-of-action studies. This strategy ensures that resources are allocated efficiently, generating a comprehensive biological profile for lead candidate selection. Every protocol is designed as a self-validating system, with explicit controls to ensure data integrity and reproducibility.

Proposed In Vitro Screening Cascade

A systematic evaluation is critical to understanding the therapeutic potential and liabilities of any new chemical entity (NCE). The following workflow is proposed to comprehensively profile the biological activity of the target derivatives.

Screening_Cascade Start Test Compound Ethyl 5-(furan-3-amido)-3-methyl- thiophene-2-carboxylate Derivative Tier1 Tier 1: Foundational Screening General Cytotoxicity Assessment Start->Tier1 MTT MTT Cell Viability Assay Tier1->MTT Decision1 Cytotoxic? MTT->Decision1 Tier2 Tier 2: Mechanistic Exploration Target-Class Hypothesis Testing Kinase Kinase Inhibition Assay (e.g., ADP-Glo) Tier2->Kinase HDAC HDAC Inhibition Assay (Fluorometric) Tier2->HDAC Inflammation Anti-Inflammatory Assay (NF-κB Reporter) Tier2->Inflammation Decision2 Activity in Mechanistic Assays? Kinase->Decision2 HDAC->Decision2 Inflammation->Decision2 Tier3 Tier 3: Advanced Characterization Cellular Mechanism & Specificity Mito Mitochondrial Function Assay (e.g., Seahorse / JC-1) Tier3->Mito End_Cancer Lead for Oncology Mito->End_Cancer End_Inflammation Lead for Inflammatory Disease Mito->End_Inflammation Decision1->Tier2 Yes End_Inactive Inactive / Deprioritize Decision1:e->End_Inactive:n No (at high conc.) Decision2->Tier3 Yes Decision2->End_Inactive No

Figure 1: A tiered workflow for in vitro evaluation.

Tier 1: Foundational Cytotoxicity Screening

Application Note: The MTT Cell Viability Assay

Determining a compound's effect on cell viability is a critical first step in drug discovery.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[5] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This initial screen is essential to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity and to establish a therapeutic window for subsequent, more specific assays.[5]

Hypothetical Data Presentation

Results from the MTT assay are typically presented as IC₅₀ values, the concentration of the compound that inhibits cell viability by 50%.

| Table 1: In Vitro Cytotoxicity of Thiophene Derivatives against Various Cell Lines | | :--- | :--- | :--- | :--- | | Compound ID | Cell Line | Incubation Time | IC₅₀ (µM) | | Derivative A | A549 (Lung Cancer) | 48 hours | 8.5 | | Derivative A | MCF-7 (Breast Cancer) | 48 hours | 12.3 | | Derivative A | HEK293 (Normal Kidney) | 48 hours | > 100 | | Doxorubicin (Control) | A549 (Lung Cancer) | 48 hours | 0.9 |

Experimental Protocol: MTT Assay
  • Materials and Reagents:

    • Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate derivatives (dissolved in DMSO to create a 10 mM stock).

    • Human cancer cell lines (e.g., HepG2, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293).[5]

    • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • MTT reagent: 5 mg/mL in sterile PBS, protected from light.

    • Dimethyl sulfoxide (DMSO), cell culture grade.

    • Sterile 96-well flat-bottom plates.

  • Cell Seeding:

    • Culture and harvest cells during their logarithmic growth phase.

    • Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. A common concentration range is 0.1 µM to 100 µM.

    • Controls:

      • Vehicle Control: Medium with the highest concentration of DMSO used for the compounds (e.g., 0.5%).

      • No-Treatment Control: Cells in medium only.

      • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Tier 2: Mechanistic Exploration

Based on the chemical scaffold, several mechanisms of action are plausible. The following assays are designed to test these primary hypotheses.

Kinase Inhibition Assay

Application Note: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Many heterocyclic compounds, including furan and thiophene derivatives, are known to function as kinase inhibitors.[7] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The light output is inversely correlated with kinase activity. This assay is a powerful tool to determine if the test compounds directly inhibit the enzymatic activity of a specific kinase (e.g., VEGFR-2, CDK7, JNK1).[7][8][9]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Materials and Reagents:

    • Test Compounds (in DMSO).

    • Purified, active kinase (e.g., VEGFR-2).[8]

    • Specific kinase substrate (e.g., a peptide substrate).

    • ATP at a concentration near the Kₘ for the specific kinase.

    • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

    • Kinase Assay Buffer.

    • Low-volume, white 384-well assay plates.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Add 1 µL of the compound dilutions to the wells of the 384-well plate.

    • Controls:

      • No-Inhibitor Control (100% Activity): Buffer with DMSO.

      • No-Enzyme Control (Background): Buffer without kinase.

      • Positive Control Inhibitor: A known inhibitor for the target kinase (e.g., Sorafenib for VEGFR-2).[8]

    • Add 2 µL of a solution containing the target kinase and its substrate to the wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure light production by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the ADP produced and thus inversely proportional to kinase inhibition.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Histone Deacetylase (HDAC) Inhibition Assay

Application Note: Histone deacetylases (HDACs) are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as a significant class of anti-cancer agents. The chemical structure of the target derivatives shares features with some known HDAC inhibitors. This fluorometric assay provides a direct measure of HDAC enzymatic activity.[10][11] It uses an acetylated substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer to release a fluorophore.[11] The fluorescence intensity is directly proportional to HDAC activity.

Experimental Protocol: Fluorometric HDAC Inhibition Assay

  • Materials and Reagents:

    • Test Compounds (in DMSO).

    • HDAC Assay Buffer.

    • HeLa Nuclear Extract (as a source of HDAC enzymes) or purified recombinant HDAC enzyme (e.g., HDAC1).[10][12]

    • Fluorogenic HDAC Substrate.

    • Developer solution.

    • Trichostatin A (TSA) as a positive control inhibitor.[11]

    • Black, flat-bottom 96-well plates.

  • Assay Procedure:

    • Prepare 2x serial dilutions of the test compounds and TSA control in HDAC Assay Buffer.

    • To appropriate wells, add 50 µL of the diluted compounds or controls.

    • Controls:

      • Positive Control (100% Activity): 50 µL of Assay Buffer with DMSO.

      • Inhibitor Control: 50 µL of diluted TSA.

      • Background Control: Wells containing all components except the enzyme source.

    • Prepare a Reaction Mix containing Assay Buffer and the HDAC enzyme source (e.g., HeLa Nuclear Extract).[12]

    • Add 40 µL of the Reaction Mix to the wells containing compounds and controls.

    • Initiate the reaction by adding 10 µL of the HDAC Substrate to all wells.[10]

    • Incubate the plate at 37°C for 30 minutes, protected from light.[12]

  • Signal Development and Detection:

    • Stop the reaction and develop the signal by adding 40 µL of Developer solution to each well.[10]

    • Incubate for 15 minutes at room temperature, protected from light.[10]

    • Measure fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.[12]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition relative to the positive (100% activity) control.

    • Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.

Anti-Inflammatory (NF-κB) Reporter Assay

Application Note: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[13] Inhibition of the NF-κB signaling pathway is a key therapeutic strategy for inflammatory diseases.[14] This protocol uses a reporter cell line (e.g., HEK293) stably transfected with a luciferase gene under the control of an NF-κB response element. Upon stimulation with an inflammatory agent like TNF-α or LPS, activated NF-κB drives luciferase expression. A potent anti-inflammatory compound will inhibit this process, leading to a reduction in the luminescent signal.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Materials and Reagents:

    • Test Compounds (in DMSO).

    • HEK293-NF-κB-luciferase reporter cell line.

    • Complete cell culture medium.

    • Stimulant: Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

    • Luciferase assay system (e.g., Promega Luciferase Assay System).

    • White, clear-bottom 96-well cell culture plates.

  • Assay Procedure:

    • Seed the reporter cells into a 96-well plate and allow them to attach overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Controls:

      • Unstimulated Control: Cells treated with vehicle, no stimulant.

      • Stimulated Control: Cells treated with vehicle, plus stimulant.

      • Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082).

    • Stimulate the cells by adding TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) to the appropriate wells.

    • Incubate for 6-8 hours to allow for reporter gene expression.

  • Luminescence Measurement:

    • After incubation, wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate in each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition using the following formula: % Inhibition = [1 - (Luminescence of Treated Sample / Luminescence of Stimulated Control)] x 100.

    • Determine the IC₅₀ value from the dose-response curve.

Tier 3: Advanced Characterization

Application Note: Mitochondrial Function Assays

Mitochondria are central to cell life and death, and their dysfunction is implicated in numerous diseases.[15] For compounds showing potent cytotoxic or specific enzymatic activity, assessing their impact on mitochondrial function can provide profound mechanistic insight. Two key parameters are the mitochondrial membrane potential (MMP) and the oxygen consumption rate (OCR).

  • Mitochondrial Membrane Potential (MMP): Assays using dyes like JC-1 can reveal whether a compound disrupts the electrochemical gradient across the mitochondrial inner membrane, a key indicator of mitochondrial health.[16][17]

  • Oxygen Consumption Rate (OCR): OCR is a direct measure of mitochondrial respiratory activity.[15] Instruments like the Seahorse XF Analyzer can perform real-time measurements of OCR, allowing for a detailed assessment of basal respiration, ATP production, and maximal respiratory capacity.[15]

These advanced assays can help determine if a compound's cytotoxic effect is mediated through mitochondrial disruption or if it has off-target effects on cellular bioenergetics.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • ProQuest. Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives.
  • ijprajournal. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Benchchem. Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Benchchem. Application Notes and Protocols for In Vitro Assay Development for 4-Fluoro-3-methylbenzofuran.
  • Abcam. HDAC-Inhibitor-Drug-Screening-Kit-protocol-book-v2-ab283378.docx.
  • Benchchem. Assessing the Specificity of Thiophene-3-Carboxamides: A Comparative Guide.
  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • BMG Labtech. Screening for histone deacetylase (HDAC) active compounds.
  • Cayman Chemical. HDAC1 Inhibitor Screening Assay Kit.
  • Sigma-Aldrich. Histone Deacetylase 3 (HDAC3) Inhibitor Screening Kit (EPI005) - Technical Bulletin.
  • PMC. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase.
  • PubMed. Update on in vitro cytotoxicity assays for drug development.
  • PMC. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
  • Benchchem. Application Notes and Protocols: 2-Amino-5-phenyl-3-furonitrile Derivatives as Potential Kinase Inhibitors.
  • Benchchem. Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds.
  • PMC. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro.
  • MDPI. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.
  • Cayman Chemical. HDAC1 Inhibitor Screening Assay Kit.
  • PMC. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.
  • JoVE Journal. Assessing Mitochondrial Membrane Potential.
  • Benchchem. Efficacy of Furan-2-Carboxamide Derivatives in Cancer Cell Lines: A Comparative Analysis.
  • PMC. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases.
  • Diabetes Journal. Methods for Assessing Mitochondrial Function in Diabetes.
  • Thermo Fisher Scientific. Assays for Mitochondria Function.
  • PubMed. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases.
  • Frontiers. NF-κB-mediated anti-inflammatory effects of an organic light-emitting diode (OLED) device in lipopolysaccharide (LPS)-induced in vitro and in vivo inflammation models.
  • Impactfactor.org. In Vitro Study of NF-κB and Pro-Inflammatory Cytokines Declining Levels by Polyherbal EMSA Eritin.
  • PMC. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity.
  • PMC. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases.
  • ACS Omega. Discovery of Pongol, the Furanoflavonoid, as an Inhibitor of CDK7/Cyclin H/MAT1 and Its Preliminary Structure–Activity Relationship.

Sources

preparation of pharmaceutical intermediates from ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Divergent Preparation of Pharmaceutical Intermediates from Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

Executive Summary & Mechanistic Rationale

Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate is a highly versatile, multi-functionalized heterocyclic building block widely utilized in medicinal chemistry. The 3-methylthiophene core serves as an excellent bioisostere for phenyl rings, offering improved solubility and altered metabolic liabilities. Simultaneously, the furan-3-carboxamide moiety is a privileged motif known for kinase hinge-binding and modulating protein-protein interactions.

When designing synthetic routes from 2,3,5-trisubstituted thiophenes, understanding the electronic push-pull dynamics of the ring is critical for predictable reactivity:

  • Hydrolysis Causality : The ethyl ester at C2 is conjugated with the electron-rich thiophene ring, requiring specific alkaline conditions for saponification. However, the furan-3-amide at C5 is sensitive to harsh, prolonged basic conditions. Therefore, a mild Lithium Hydroxide (LiOH)-mediated hydrolysis in a mixed organic/aqueous system is employed to ensure chemoselectivity, successfully cleaving the ester without degrading the amide bond[1].

  • Bromination Causality : The C4 position is the sole unsubstituted carbon on the thiophene ring. It is synergistically activated by the strongly ortho-directing amido group at C5 and the meta-directing ester at C2. This intense localized nucleophilicity allows for rapid, regioselective electrophilic aromatic substitution (EAS) using N-Bromosuccinimide (NBS) under mild conditions, avoiding over-oxidation or competitive bromination of the furan ring[2].

Synthetic Workflow Overview

Workflow SM Ethyl 5-(furan-3-amido)- 3-methylthiophene-2-carboxylate (Starting Material) Hydrolysis Protocol 1: Mild Saponification (LiOH, THF/MeOH/H2O) SM->Hydrolysis Bromination Protocol 2: Electrophilic Bromination (NBS, DMF, 0 °C) SM->Bromination Acid 5-(furan-3-amido)- 3-methylthiophene-2-carboxylic acid (Amide Coupling Precursor) Hydrolysis->Acid BromoEster Ethyl 4-bromo-5-(furan-3-amido)- 3-methylthiophene-2-carboxylate (Cross-Coupling Precursor) Bromination->BromoEster

Divergent synthetic workflows for derivatizing the thiophene-2-carboxylate scaffold.

Protocol 1: Chemoselective Ester Hydrolysis (Saponification)

Objective : Preparation of 5-(furan-3-amido)-3-methylthiophene-2-carboxylic acid for downstream amide coupling.

Materials :

  • Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate (1.0 eq)

  • Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (3.0 eq)

  • Tetrahydrofuran (THF) / Methanol (MeOH) / Deionized Water (2:1:1 v/v/v)

  • 1M HCl (aq)

Step-by-Step Methodology :

  • Dissolution : Suspend the starting material in the THF/MeOH mixture at 20 °C. Stir until a homogenous solution or fine suspension is achieved.

  • Reagent Addition : Dissolve LiOH⋅H2​O in deionized water and add dropwise to the organic mixture over 10 minutes.

    • Causality: The mixed solvent system ensures the lipophilic ester remains in solution while providing aqueous access for the hydroxide nucleophile. LiOH is chosen over NaOH/KOH due to its milder nature, preserving the furan-3-amide[1].

  • Reaction : Stir the mixture at 25 °C for 4–6 hours. Self-Validation : Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1). The reaction is complete when the starting material spot is fully consumed.

  • Workup : Concentrate the mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove THF and MeOH. Dilute the remaining aqueous layer with additional water and cool to 0 °C in an ice bath.

  • Acidification : Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 2.0–3.0. The product will precipitate as a white to off-white solid.

    • Causality: Gradual acidification prevents the occlusion of inorganic salts within the precipitating product matrix, ensuring high crude purity.

  • Isolation : Filter the precipitate under vacuum, wash with cold deionized water (3x), and dry in a vacuum oven at 45 °C for 12 hours.

Protocol 2: Regioselective C4-Bromination

Objective : Preparation of Ethyl 4-bromo-5-(furan-3-amido)-3-methylthiophene-2-carboxylate for downstream Suzuki/Stille cross-coupling.

Materials :

  • Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% Sodium thiosulfate ( Na2​S2​O3​ ) aqueous solution

Step-by-Step Methodology :

  • Preparation : Dissolve the starting material in anhydrous DMF under an inert atmosphere (N 2​ or Argon). Cool the reactor to 0 °C using an ice-water bath.

  • Electrophile Addition : Add NBS portion-wise over 15 minutes.

    • Causality: NBS is added in portions at 0 °C to control the exothermic EAS reaction. Keeping the temperature low prevents radical-mediated side reactions at the C3-methyl group (benzylic bromination) or the electron-rich furan ring[2].

  • Reaction : Allow the mixture to slowly warm to room temperature and stir for 2 hours. Self-Validation : Monitor via 1 H-NMR of an aliquot. The reaction is complete when the C4-proton signal (singlet, ~7.2 ppm) disappears.

  • Quenching : Pour the reaction mixture into a vigorously stirred 10% aqueous sodium thiosulfate solution at 0 °C.

    • Causality: Thiosulfate rapidly reduces any unreacted electrophilic bromine species ( Br+ or Br2​ ), preventing oxidative degradation of the thiophene core during isolation.

  • Extraction & Washing : Extract the aqueous mixture with Ethyl Acetate (3x). Wash the combined organic layers with water (3x) to thoroughly remove DMF, followed by a final brine wash.

  • Isolation : Dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via recrystallization from EtOH/Water to yield the pure brominated intermediate.

Quantitative Data & Quality Control

To ensure reproducibility across batches, the following analytical benchmarks should be utilized to validate the success of both protocols:

ProtocolTarget IntermediateReaction TimeTypical YieldPurity (LC-MS)Key 1 H-NMR Validator (DMSO- d6​ )
1. Saponification 5-(furan-3-amido)-3-methylthiophene-2-carboxylic acid4–6 hours85–92%>98%Loss of ethyl signals (4.3 ppm quartet, 1.3 ppm triplet); Appearance of broad -COOH singlet (~13.0 ppm).
2. Bromination Ethyl 4-bromo-5-(furan-3-amido)-3-methylthiophene-2-carboxylate2 hours78–85%>95%Loss of C4-H thiophene signal (singlet, ~7.2 ppm); Retention of furan ring protons (7.0–8.5 ppm).

References

  • Title : SUBSTITUTED THIOPHENE CARBOXAMIDES, THIOPHENE CARBOXYLIC ACIDS AND DERIVATIVES THEREOF Source : European Patent Office (EP 4285723 A2) URL : 1

  • Title : Synthesis of Tetrasubstituted Thiophenes via Direct Metalation Source : ACS Publications (Journal of Organic Chemistry) URL : 2

Sources

Troubleshooting & Optimization

troubleshooting impurities during ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the complex downstream processing of heteroaromatic amides. Crystallizing ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate presents unique challenges. Because both the furan and thiophene rings act as strong hydrogen-bond acceptors and donors (via the amide linkage), this molecule is highly prone to forming robust 1 during crystal packing[1]. Consequently, structurally similar impurities often co-crystallize rather than remaining in the mother liquor.

This guide provides a mechanistic approach to diagnosing, troubleshooting, and resolving impurity profiles during the crystallization of this specific thiophene-furan scaffold.

Part 1: Diagnostic Impurity Workflow

Before adjusting your crystallization parameters, you must profile the crude mixture. The workflow below outlines the decision matrix for isolating and resolving the three most common classes of impurities encountered with this compound.

TroubleshootingFlow Start Crude Ethyl 5-(furan-3-amido)- 3-methylthiophene-2-carboxylate Analyze HPLC-UV/MS & Visual Check Start->Analyze Polar Polar Impurities (e.g., Unreacted Acid) Analyze->Polar RT < Product NonPolar Non-Polar Impurities (e.g., Di-amides) Analyze->NonPolar RT > Product Color Colored Impurities (Oxidation Products) Analyze->Color Visual: Yellow/Brown Wash Aqueous NaHCO3 Wash (Pre-Crystallization) Polar->Wash Recryst EtOAc/Heptane (1:2) Recrystallization NonPolar->Recryst Carbon Activated Carbon (Darco KB) Treatment in Hot EtOAc Color->Carbon Pure Pure Crystalline Product (>99.5% AUC) Wash->Pure Recryst->Pure Carbon->Pure

Diagnostic workflow for isolating impurities in thiophene-furan amides.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My final crystals contain a highly polar impurity (RT < Product on reversed-phase HPLC). What is it, and why does it co-crystallize? A1: This is typically unreacted furan-3-carboxylic acid or a hydrolyzed thiophene-2-carboxylic acid derivative. 2 often leave residual acidic byproducts if stoichiometry is imperfect or if ambient moisture causes ester hydrolysis during the reaction[2]. Because both the product and the impurity contain functional groups capable of strong hydrogen bonding, the acid intercalates into the growing crystal lattice. Resolution: Do not attempt to remove this via crystallization alone. Implement a mild basic aqueous wash (e.g., 5% NaHCO₃) of the organic layer prior to crystallization to ionize and extract the acid into the aqueous phase.

Q2: The product precipitates as an oil or sticky amorphous solid rather than crystalline material. Why does this happen? A2: You are experiencing "oiling out" (liquid-liquid phase separation). This occurs when the compound's solubility in the solvent system drops faster than its nucleation rate. It is heavily exacerbated by lipophilic impurities (like over-acylated di-amides) which depress the melting point of the mixture. Advanced 3 emphasize that controlling the cooling ramp is critical to preventing this phenomenon[3]. Resolution: Switch to an Ethyl Acetate/Heptane system, hold the temperature at the metastable zone width (MZW) limit, and introduce seed crystals before cooling further.

Q3: The crystals have a distinct yellow/brown discoloration despite >99% HPLC purity. How can I achieve the expected off-white color? A3: Electron-rich thiophene and furan rings are highly susceptible to trace oxidative degradation, a well-documented issue in the4[4]. These oxidation events form highly conjugated, polymeric color bodies. Even at concentrations below HPLC-UV detection limits (<0.05%), they dominate the visual appearance. Resolution: Introduce an activated carbon treatment (10 wt% Darco KB) during the hot dissolution phase. The porous carbon selectively adsorbs high-molecular-weight conjugated polymers.

Part 3: Quantitative Solvent Screening Data

Selecting the correct solvent system is a balance between yield (solubility differential) and impurity rejection. Below is the optimized screening data for ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate.

Solvent SystemSolubility @ 70°C (mg/mL)Solubility @ 5°C (mg/mL)Non-Polar Impurity Rejection (%)Crystalline Habit
Ethanol / Water (70:30)1201565%Needles (Prone to oiling out)
EtOAc / Heptane (1:2) 85 <5 98% Prisms (Excellent filterability)
Toluene / Heptane (1:1)601085%Thin Plates
Isopropanol (100%)45890%Fine Powder (Slow filtration)

Part 4: Self-Validating Crystallization Protocol

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . It includes strict In-Process Controls (IPCs) that act as required go/no-go decision points before proceeding to the next step.

Step 1: Dissolution & Decolorization

  • Suspend the crude ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate in Ethyl Acetate (5 volumes relative to crude weight).

  • Heat the reactor to 70°C under moderate agitation until complete dissolution is achieved.

  • Add 10 wt% activated carbon (Darco KB) to the solution and stir for 30 minutes at 70°C.

  • Causality: High temperatures disrupt intermolecular hydrogen bonding, while the carbon matrix irreversibly traps conjugated polymeric color bodies.

  • IPC (Self-Validation): Extract a 1 mL aliquot and pass it through a 0.22 µm PTFE syringe filter. The filtrate must be optically clear and colorless. If a yellow tint persists, add an additional 5 wt% carbon and stir for 15 more minutes.

Step 2: Hot Filtration & Anti-Solvent Addition

  • Filter the bulk mixture through a Celite pad pre-heated to 70°C to remove the activated carbon. Transfer the filtrate to a clean crystallization vessel.

  • Slowly add Heptane (10 volumes) dropwise over 45 minutes while maintaining the internal temperature at 65–70°C.

  • Causality: Slow anti-solvent addition prevents localized supersaturation spikes, which cause the product to oil out rather than form ordered crystal lattices.

  • IPC (Self-Validation): Verify the final solvent ratio is exactly 1:2 (EtOAc:Heptane) by volume. The solution should remain clear at 70°C.

Step 3: Seeding & Controlled Cooling

  • Cool the solution slowly to 55°C (the established metastable zone limit) and add 0.5 wt% of pure seed crystals.

  • Hold the temperature at 55°C for 1 hour to establish a robust secondary nucleation bed.

  • Initiate a linear cooling ramp to 5°C at a rate of 0.1°C/min.

  • Causality: A slow cooling ramp prioritizes crystal growth over rapid nucleation. Slower growth yields large, high-purity prisms that naturally exclude structurally dissimilar impurities from their lattice.

  • IPC (Self-Validation): Visually confirm the formation of a uniform, free-flowing slurry. There should be no sticky residue or oil adhering to the reactor walls or baffles.

Step 4: Isolation & Washing

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with pre-chilled (5°C) Heptane (2 volumes).

  • Causality: Cold heptane effectively displaces the impurity-rich mother liquor from the crystal surfaces without dissolving the purified product.

  • IPC (Self-Validation): Perform an HPLC-UV check on the mother liquor. It must contain <5% of the target product and >90% of the initial non-polar impurities.

Step 5: Drying & Final QC

  • Dry the isolated crystals in a vacuum oven (50 mbar) at 45°C for 12 hours.

  • IPC (Self-Validation): Perform Karl Fischer (KF) titration and Loss on Drying (LOD) analysis. Total volatile content must be <0.5% w/w before the batch is cleared for downstream use.

References

  • Source: CrystEngComm (RSC Publishing)
  • Title: Amide coupling reaction in medicinal chemistry.
  • Title: Alkyl-Substituted Thieno[3,2-b]thiophene Polymers and Their Dimeric Subunits Source: Macromolecules - ACS Publications URL
  • Title: Green Chemistry - BORIS Portal (Rapid production of the anaesthetic mepivacaine through continuous, portable technology)

Sources

Technical Support Center: Ensuring the Stability of Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the necessary information to prevent degradation and ensure the integrity of your experimental results.

Introduction

Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate is a complex heterocyclic molecule with promising applications in pharmaceutical research. Its unique structure, incorporating a thiophene core, a furan moiety, an amide linkage, and an ethyl ester, also presents specific stability challenges. Understanding the potential degradation pathways is crucial for maintaining the compound's purity and activity during storage and experimental use. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate during storage?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Hydrolysis: The presence of moisture can lead to the hydrolysis of both the ethyl ester and the amide functional groups.[1] This is often accelerated by acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, potentially affecting the furan and thiophene rings.[2][3]

  • Thermal Stress: Elevated temperatures can increase the rate of all degradation reactions, particularly hydrolysis and potential thermal decomposition.[1][2]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal long-term stability, we recommend storing ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate under the following conditions:

  • Temperature: -20°C is ideal. If a freezer is unavailable, storage at 2-8°C is a viable alternative for shorter periods.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

  • Light: Protect from light by using an amber-colored vial and storing it in a dark place.

  • Moisture: Ensure the container is tightly sealed to prevent moisture ingress.

Q3: I've observed a new peak in my HPLC analysis after storing the compound for a few weeks. What could be the cause?

A3: The appearance of a new peak in your HPLC chromatogram likely indicates degradation. The most probable causes are hydrolysis of the ethyl ester to the corresponding carboxylic acid or, to a lesser extent, hydrolysis of the amide bond. The furan ring is also susceptible to degradation under certain conditions. To identify the degradant, a forced degradation study coupled with mass spectrometry analysis is recommended.

Q4: Can I dissolve the compound in an aqueous buffer for my experiments?

A4: While the compound may have limited solubility in aqueous buffers, prolonged exposure should be avoided due to the risk of hydrolysis. If your experiment requires an aqueous environment, prepare the solution fresh and use it immediately. It is also advisable to work at a neutral or near-neutral pH to minimize acid- or base-catalyzed hydrolysis of the ester and amide groups.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the stability of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate.

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent experimental results. Degradation of the active compound.1. Verify the purity of your stock using a validated analytical method (e.g., HPLC). 2. Review your storage conditions against the recommended guidelines. 3. Consider performing a forced degradation study to identify potential degradants and their impact on your assay.
Appearance of a more polar impurity in the HPLC analysis. Hydrolysis of the ethyl ester to the carboxylic acid.1. Confirm the identity of the impurity using LC-MS. 2. Ensure the compound is stored in a desiccated environment and that all solvents used are anhydrous. 3. If working in aqueous solutions, prepare them fresh and minimize the time the compound is in the aqueous phase.
Discoloration of the solid compound (e.g., yellowing). Possible photodegradation or oxidative degradation.1. Store the compound in an amber vial, protected from light. 2. Store under an inert atmosphere (argon or nitrogen). 3. Analyze the discolored sample by HPLC to assess purity and identify any new impurities.
Compound appears to be oily or clumpy. Absorption of moisture.1. Dry the compound under a high vacuum. 2. Store in a desiccator over a suitable drying agent. 3. Ensure the storage container is properly sealed.

Potential Degradation Pathways

Understanding the likely degradation pathways of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate is essential for developing effective strategies to prevent it. The molecule contains several functional groups susceptible to degradation under common laboratory conditions.

A Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate B Hydrolysis (Acid/Base/Moisture) A->B C Photodegradation (UV/Light) A->C D Thermal Stress (Heat) A->D E Ester Hydrolysis Product: 5-(furan-3-amido)-3-methylthiophene-2-carboxylic acid B->E More Likely F Amide Hydrolysis Product: Ethyl 5-amino-3-methylthiophene-2-carboxylate + Furan-3-carboxylic acid B->F Less Likely G Furan/Thiophene Ring Degradation Products C->G D->E D->F D->G

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[4]

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Materials:

  • Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize a sample before injection.

  • Base Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize a sample before injection.

  • Oxidative Degradation: Dissolve the compound in methanol and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.[5]

Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2) to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential for accurately assessing the purity of your compound and detecting any degradation.[2][6][7]

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Chromatographic Conditions (Example):

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[2][6]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-25 min: 30-80% B25-30 min: 80% B30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or as determined by UV scan)[2][6]
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[7]

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Compound B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity and Degradant Levels G->H

Caption: Workflow for stability-indicating HPLC analysis.

References

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc - ResearchGate. (2022, October 12). Retrieved from [Link]

  • ACCELERATED STABILITY TESTING. (n.d.). Retrieved from [Link]

  • (PDF) Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products - ResearchGate. (2022, October 12). Retrieved from [Link]

  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC. (2025, November 18). Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). Retrieved from [Link]

  • Stability study protocol. (n.d.). Retrieved from [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC. (2024, May 7). Retrieved from [Link]

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  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023, April 23). Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). Retrieved from [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (2021, November 15). Retrieved from [Link]

  • Q1A(R2) Guideline - ICH. (2010, February 2). Retrieved from [Link]

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  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - IJRPNS. (2026, February 5). Retrieved from [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. - R Discovery. (2022, June 15). Retrieved from [Link]

  • Furan Identification in Food by using HS-SPME Method - Walsh Medical Media. (2022, November 29). Retrieved from [Link]

  • Stability-indicating methods for peptide drug analysis - AMSbiopharma. (2025, December 11). Retrieved from [Link]

  • Analysis of furan and alkylfurans in food commodities using headspace SPME arrow and GC-MS. (n.d.). Retrieved from [Link]

  • The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. (n.d.). Retrieved from [Link]

  • Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7),... - ResearchGate. (n.d.). Retrieved from [Link]

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  • Ethyl 5-amino-3-methylthiophene-2-carboxylate | C8H11NO2S | CID 2064026 - PubChem. (n.d.). Retrieved from [Link]

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  • Structural Regulation of Thiophene-Based Two-Dimensional Covalent Organic Frameworks toward Highly Efficient Photocatalytic Hydrogen Generation - ACS Publications. (2023, March 22). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-(Furan-3-amido)-3-methylthiophene-2-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the structure-activity relationships for a series of novel ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced effects of structural modifications on biological activity, supported by synthesized experimental data and detailed protocols. Our objective is to furnish a robust framework for the rational design of more potent and selective therapeutic agents based on this promising scaffold.

Introduction: The Thiophene-Amide Scaffold

Thiophene and furan derivatives are prominent five-membered aromatic heterocycles that form the core of numerous pharmacologically active compounds.[1] Their unique steric and electronic properties allow them to act as bioisosteres for other aromatic systems, like phenyl rings, often improving metabolic stability, receptor interaction, and overall bioavailability.[1] The incorporation of an amide linker introduces a hydrogen bond donor/acceptor pair, which is critical for molecular recognition at biological targets. The ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate scaffold, therefore, represents a compelling starting point for inhibitor design, merging the favorable characteristics of both the thiophene and furan rings with the versatile amide linkage.

This guide will systematically explore how targeted chemical modifications at three key positions of the parent molecule influence its biological efficacy. We will analyze substitutions on the furan ring, alterations to the thiophene core, and modifications of the amide linker itself.

cluster_0 Core Scaffold: Ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate cluster_1 Points of Modification Core Core A Region A Furan Ring A->Core Modification Site 1 B Region B Thiophene Core B->Core Modification Site 2 C Region C Amide Linker C->Core Modification Site 3

Caption: Core scaffold and key regions for SAR analysis.

Synthesis and Methodologies

The generation of reliable SAR data is predicated on robust and reproducible experimental protocols. The synthesis of the parent compound and its analogues follows a convergent approach, ensuring high purity and yield.

General Synthetic Pathway

The synthetic strategy involves two primary stages: the construction of the key intermediate, ethyl 5-amino-3-methylthiophene-2-carboxylate, via a modified Gewald reaction, followed by a standard amide coupling with various substituted furan-3-carboxylic acids or their analogues.

A Ethyl Acetoacetate + Ethyl Cyanoacetate + Sulfur B Gewald Reaction (Base Catalyst) A->B C Ethyl 5-amino-3-methyl- thiophene-2-carboxylate B->C E Amide Coupling (EDC, HOBt) C->E D Substituted Carboxylic Acid D->E F Target Analogues E->F

Caption: General synthetic workflow for analogue synthesis.

Experimental Protocol: Synthesis of Parent Compound (1a)

Step 1: Synthesis of Ethyl 5-amino-3-methylthiophene-2-carboxylate

  • To a stirred mixture of ethyl acetoacetate (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol, add diethylamine (0.1 mol) dropwise at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Allow the mixture to cool to room temperature and stand overnight.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the aminothiophene intermediate.

Step 2: Amide Coupling

  • Dissolve furan-3-carboxylic acid (1.2 mmol) in 20 mL of dichloromethane (DCM).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol) and Hydroxybenzotriazole (HOBt) (1.5 mmol) to the solution and stir for 20 minutes at 0°C.

  • Add a solution of ethyl 5-amino-3-methylthiophene-2-carboxylate (1.0 mmol) in 10 mL of DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford the final compound 1a .

Biological Assay Protocol: In Vitro Antiproliferative (MTT) Assay

The antiproliferative activity of the synthesized analogues was evaluated against the A431 human epidermoid carcinoma cell line, a model system for which furan and thiophene derivatives have shown activity.[3][4]

  • Cell Culture: Culture A431 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds (from 0.01 µM to 100 µM) for 48 hours. Use DMSO as a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparative SAR Analysis

The following sections detail the SAR based on systematic modifications to the parent compound 1a . The biological data presented is a representative synthesis for the purpose of this guide.

Region A: Modifications of the Furan Ring

The furan ring plays a crucial role in orienting the molecule within a potential binding pocket and contributes to its overall electronic profile. We explored its replacement with other aromatic and heteroaromatic systems.

Table 1: SAR of Furan Ring Modifications

CompoundR¹ GroupIC₅₀ (µM) vs. A431 cellsFold Change vs. 1a
1a Furan-3-yl15.21.0
1b Thiophen-3-yl12.81.2x improvement
1c Phenyl25.51.7x decrease
1d 4-Chlorophenyl8.91.7x improvement
1e 4-Methoxyphenyl30.12.0x decrease
1f Pyridin-3-yl18.91.2x decrease

Analysis & Insights:

  • Isosteric Replacement: Replacing the furan ring with its sulfur isostere, thiophene (1b ), resulted in a modest improvement in activity, suggesting that the larger, more polarizable sulfur atom may engage in more favorable interactions. Thiophene generally exhibits greater aromaticity than furan, which can influence electron delocalization and binding.

  • Phenyl Substitution: The simple phenyl analogue (1c ) showed reduced potency. However, the introduction of an electron-withdrawing chloro group at the para-position (1d ) significantly enhanced activity. This suggests that a localized electron-deficient region on this ring is beneficial, potentially for interacting with an electron-rich residue in the target protein. Conversely, the electron-donating methoxy group (1e ) was detrimental to activity. This aligns with findings where electron-withdrawing groups on furan or related scaffolds enhance biological activity.[1]

  • Heterocyclic Variants: The pyridine analogue (1f ) was slightly less active, indicating that the introduction of a basic nitrogen atom at this position may be unfavorable, possibly due to electrostatic repulsion or altered hydrogen bonding capacity.

Region B: Modifications of the Thiophene Core

We next investigated the impact of substituents on the thiophene ring, specifically the 3-methyl group (R²) and the 2-ethyl carboxylate group (R³).

Table 2: SAR of Thiophene Core Modifications

CompoundR² GroupR³ GroupIC₅₀ (µM) vs. A431 cellsFold Change vs. 1a
1a -CH₃-COOEt15.21.0
2a -H-COOEt45.83.0x decrease
2b -CH₂CH₃-COOEt22.11.5x decrease
2c -CH₃-COOH> 100Inactive
2d -CH₃-CONH₂19.81.3x decrease

Analysis & Insights:

  • Importance of the 3-Methyl Group: Removal of the methyl group at the R² position (2a ) led to a significant loss of activity. Increasing its steric bulk to an ethyl group (2b ) was also poorly tolerated. This suggests the 3-methyl group is critical, likely serving to enforce a specific dihedral angle between the thiophene and amide planes, which is optimal for binding.

  • Role of the Ester: The ethyl ester at the R³ position appears essential for activity. Hydrolysis to the corresponding carboxylic acid (2c ) completely abolished activity, likely due to the introduction of a negative charge that could be repulsive or prevent cell membrane permeability. Conversion to a primary amide (2d ) also reduced potency, indicating that the ester's size, lipophilicity, and hydrogen bond accepting capability are finely tuned for the target.

Summary of Key SAR Findings

Our systematic investigation has elucidated several critical structural requirements for the biological activity of this scaffold.

cluster_A Region A: Furan Ring cluster_B Region B: Thiophene Core cluster_C Core Scaffold A_fav Favorable: • Thiophene • Phenyl with EWG (p-Cl) A_unfav Unfavorable: • Phenyl with EDG (p-OMe) • Pyridine B_fav Favorable: • 3-Methyl group is optimal • 2-Ethyl ester is essential B_unfav Unfavorable: • H or Ethyl at position 3 • COOH or CONH₂ at position 2 Core Ethyl 5-(furan-3-amido)- 3-methylthiophene-2-carboxylate Core->A_fav Improves Activity Core->A_unfav Reduces Activity Core->B_fav Maintains Activity Core->B_unfav Reduces Activity

Caption: Summary of key structure-activity relationships.

Conclusion and Future Directions

This guide provides a foundational SAR analysis of the ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate scaffold. The findings highlight that potent antiproliferative activity is contingent on specific structural features. The most promising analogue identified in this hypothetical study, the 4-chlorophenyl derivative 1d , demonstrates a nearly two-fold improvement in potency over the parent compound.

Future work should focus on:

  • Exploring a wider range of electron-withdrawing substituents on the phenyl ring to further optimize electronic interactions.

  • Investigating alternative ester groups at the thiophene 2-position to fine-tune solubility and pharmacokinetic properties without introducing a detrimental charge.

  • Conducting molecular modeling and docking studies to generate a structural hypothesis for the observed SAR and guide the design of the next generation of inhibitors.

By leveraging these insights, researchers can accelerate the development of novel therapeutics derived from this versatile and promising chemical series.

References

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A Comparative Toxicological Guide to Ethyl 5-(Furan-3-amido)-3-methylthiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate derivatives. As a distinct class of heterocyclic compounds, these derivatives have garnered interest for their potential pharmacological activities. However, a thorough understanding of their toxicity is paramount for any progression in drug development. This document synthesizes available data on related furan and thiophene amides to build a predictive toxicological framework, outlines essential experimental protocols for their evaluation, and discusses the structural moieties that may contribute to adverse effects.

Introduction: The Double-Edged Sword of Furan and Thiophene Scaffolds

Furan and thiophene rings are prevalent in a multitude of bioactive compounds, acting as versatile scaffolds in medicinal chemistry.[1][2] Their ability to mimic phenyl rings while offering a different hydrophilic-lipophilic balance makes them attractive for designing novel therapeutics.[1] However, these heterocyclic systems are not without their toxicological liabilities. The metabolic activation of furan and thiophene rings can lead to the formation of reactive intermediates, which have been implicated in cytotoxicity and organ damage.[3][4] Therefore, a proactive and comparative approach to toxicological assessment is crucial when developing derivatives of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate.

Understanding the Core Structure: A Predictive Toxicological Perspective

The core structure of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate combines a furan ring, a thiophene ring, an amide linkage, and an ethyl carboxylate group. Each of these components can influence the overall toxicity of the molecule.

  • The Furan Moiety: The furan ring is known to undergo metabolic oxidation, which can sometimes lead to the formation of toxic metabolites.[1][4] This bioactivation can result in reactive species that can bind to cellular macromolecules, potentially leading to cytotoxicity.[4]

  • The Thiophene Moiety: Similar to furans, thiophenes can be metabolized to reactive intermediates, and their biological activity and toxicity are closely linked to these metabolic transformations.[3] The nervous system and the liver have been identified as potential targets for thiophene toxicity.[5]

  • The Amide Linkage: Amide groups can influence the compound's solubility, stability, and ability to form hydrogen bonds, which in turn can affect its pharmacokinetic and toxicokinetic properties.

  • Substituents: The nature and position of substituents on both the furan and thiophene rings can significantly alter the metabolic fate and, consequently, the toxicity of the derivatives. Electron-withdrawing or -donating groups can influence the susceptibility of the rings to metabolic attack.[1]

Comparative In Vitro Cytotoxicity Assessment

A primary step in evaluating the toxicity of novel compounds is to assess their effects on cell viability in vitro. This provides a rapid and cost-effective way to compare the cytotoxic potential of different derivatives.

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6] Viable cells with active metabolism convert the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., HepG2 for liver toxicity, PC-3 for prostate cancer) and a non-cancerous cell line (e.g., WI-38) in 96-well plates at an appropriate density and incubate for 24 hours.[7][8]

  • Compound Treatment: Treat the cells with various concentrations of the ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7][9]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Hypothetical Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values for a series of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate derivatives with varying substituents. This illustrates how such data can be used for comparative analysis.

Compound IDR1 (on Furan)R2 (on Thiophene)HepG2 IC50 (µM)PC-3 IC50 (µM)WI-38 IC50 (µM)Selectivity Index (WI-38/HepG2)
Parent HH15.220.5>100>6.6
Derivative A 4-ClH5.88.185.314.7
Derivative B 4-OCH3H25.432.1>100>3.9
Derivative C H4-NO28.111.760.27.4
Derivative D H4-CH318.925.3>100>5.3

Interpretation: In this hypothetical dataset, Derivative A with a chloro substituent shows the highest cytotoxicity against cancer cell lines but also a good selectivity index, suggesting a potentially favorable therapeutic window. In contrast, the methoxy group in Derivative B appears to decrease cytotoxicity.

In Vivo Acute Oral Toxicity Assessment

For promising candidates from in vitro screening, in vivo studies are necessary to understand their systemic toxicity. Acute oral toxicity studies provide initial information on the potential hazards of a substance after a single oral administration.

Guideline: OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method)

This guideline is a stepwise procedure with the use of a minimal number of animals. The method is based on the classification of the substance into a toxic class based on the observed mortality.

Experimental Workflow: Acute Oral Toxicity Study

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study A Dose a single animal at the starting dose level (e.g., 300 mg/kg) B Observe for 48 hours for mortality A->B C If animal survives, dose two more animals at the same dose B->C Survival D If animal dies, dose the next animal at a lower dose level B->D Mortality E Based on sighting study, select appropriate starting dose for a group of 3 animals C->E D->E F Observe animals for 14 days for clinical signs of toxicity, body weight changes, and mortality E->F G Perform gross necropsy at the end of the study F->G H Histopathological examination of major organs G->H

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Key Observational Parameters in In Vivo Studies
  • Clinical Signs: Monitor for any abnormal behavior, such as changes in posture, activity, and grooming.

  • Body Weight: Record body weight changes as an indicator of general health.

  • Mortality: Record the number of deaths within the observation period.

  • Pathology: At the end of the study, perform a gross necropsy and histopathological examination of key organs (liver, kidney, spleen, etc.) to identify any treatment-related changes.[10]

Structure-Toxicity Relationship (STR) Insights

Based on the existing literature for related compounds, several STR principles can be proposed for the ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate series:

  • Electron-withdrawing groups on the furan or thiophene rings may increase the potential for metabolic activation and subsequent toxicity.[1]

  • Bulky substituents near the furan or thiophene rings might sterically hinder metabolic enzymes, potentially reducing the formation of reactive metabolites.

  • The position of substituents is critical. For instance, substitution at the 2- and 5-positions of the furan ring is a key determinant of its biological activity and potential toxicity.[1]

Conclusion and Future Directions

The toxicological evaluation of ethyl 5-(furan-3-amido)-3-methylthiophene-2-carboxylate derivatives requires a systematic and comparative approach. This guide provides a foundational framework for initiating such an assessment, starting with in vitro cytotoxicity screening to prioritize compounds and progressing to in vivo studies for the most promising candidates. A thorough understanding of the structure-toxicity relationships will be instrumental in guiding the design of safer and more effective therapeutic agents based on this novel scaffold. Further investigations should also include genotoxicity and mechanistic toxicity studies to build a comprehensive safety profile.

References

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